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  • Product: 3-bromophenyl sulfurofluoridate
  • CAS: 2263788-39-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Bromophenyl Sulfurofluoridate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis of 3-bromophenyl sulfurof...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromophenyl sulfurofluoridate, a valuable building block in medicinal chemistry and drug development. The document delves into the core synthetic methodologies, with a particular focus on a robust and efficient one-pot procedure commencing from 3-bromothiophenol. A detailed mechanistic elucidation of the key reaction steps—oxidative chlorination and subsequent nucleophilic fluorination—is presented, supported by established chemical principles. This guide is designed to equip researchers with the necessary knowledge to safely and effectively synthesize this important reagent, offering insights into experimental choices, alternative pathways, and characterization techniques.

Introduction: The Significance of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride functional group (-SO₂F) has emerged as a privileged motif in modern drug discovery. Its unique combination of stability and latent reactivity makes it an ideal covalent warhead for targeting specific amino acid residues in proteins, such as serine, threonine, and tyrosine. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis, allowing for their application in aqueous biological environments. The 3-bromophenyl sulfurofluoridate scaffold, in particular, offers a strategic point for further chemical modification via the bromo-substituent, enabling the synthesis of a diverse array of complex molecules for structure-activity relationship (SAR) studies. This guide will focus on a practical and scalable synthesis of this key intermediate.

Core Synthetic Strategy: A One-Pot Conversion of 3-Bromothiophenol

The most direct and efficient route to 3-bromophenyl sulfurofluoridate is a one-pot synthesis starting from the readily available 3-bromothiophenol. This process involves two key transformations within a single reaction vessel:

  • Oxidative Chlorination: The initial step involves the conversion of the thiol functionality into a sulfonyl chloride intermediate.

  • Nucleophilic Fluorination (Halogen Exchange): The in-situ generated sulfonyl chloride is then treated with a fluoride source to yield the final sulfonyl fluoride product.

This one-pot approach is advantageous as it minimizes purification steps, reduces waste, and improves overall efficiency.

The Causality Behind Experimental Choices: The SOCl₂/H₂O₂ System

The selection of thionyl chloride (SOCl₂) in combination with hydrogen peroxide (H₂O₂) for the oxidative chlorination step is a deliberate choice based on several factors:

  • Efficiency and Mild Conditions: This reagent system allows for rapid and high-yielding conversion of thiols to sulfonyl chlorides under mild, often room temperature, conditions.[1]

  • "Green" Chemistry Principles: Hydrogen peroxide is an environmentally benign oxidant, with water being its primary byproduct.[2]

  • Cost-Effectiveness and Availability: Both thionyl chloride and hydrogen peroxide are inexpensive and readily available laboratory reagents.

  • Chemoselectivity: The H₂O₂/SOCl₂ system demonstrates good functional group tolerance, allowing for the selective oxidation of thiols in the presence of other sensitive moieties.[3]

Compared to other methods, such as the use of gaseous chlorine or other harsh oxidizing agents, the SOCl₂/H₂O₂ system offers a safer and more controlled reaction profile.

Detailed Synthesis Mechanism

The synthesis of 3-bromophenyl sulfurofluoridate from 3-bromothiophenol is a multi-step process, the mechanism of which can be broken down into two principal stages.

Stage 1: Oxidative Chlorination of 3-Bromothiophenol

The conversion of 3-bromothiophenol to 3-bromobenzenesulfonyl chloride is believed to proceed through the formation of a disulfide intermediate, followed by successive oxidation and chlorination.[4]

The proposed mechanism is as follows:

  • Initial Oxidation to Disulfide: The thiol is first oxidized to the corresponding disulfide.

  • Oxidation of the Disulfide: The disulfide is then further oxidized.

  • Formation of a Thiosulfonate Intermediate: The oxidized disulfide can rearrange to a thiosulfonate.

  • Cleavage and Chlorination: The thiosulfonate intermediate is then cleaved and chlorinated by the reactive species generated from the reaction of SOCl₂ and H₂O₂, ultimately yielding the sulfonyl chloride.

The reaction between thionyl chloride and hydrogen peroxide is complex and generates several reactive species that can participate in the oxidation and chlorination steps. A plausible mechanism involves the initial reaction of the thiol with a species generated from H₂O₂ and SOCl₂, leading to the formation of a sulfenic acid, which then rapidly converts to the disulfide. The disulfide is subsequently oxidized and cleaved to the sulfonyl chloride.[5]

Stage 2: Nucleophilic Fluoride-Chloride Exchange

The in-situ generated 3-bromobenzenesulfonyl chloride undergoes a nucleophilic substitution reaction with a fluoride source, typically potassium bifluoride (KHF₂), to yield the final product.[6][7]

The mechanism of this halogen exchange at the sulfonyl sulfur is a subject of ongoing study but is generally considered to proceed via a pathway with Sₙ2-like characteristics or through an addition-elimination mechanism involving a pentacoordinate intermediate.[8][9]

  • The Role of Potassium Bifluoride (KHF₂): KHF₂ is an effective and inexpensive source of fluoride. The bifluoride anion ([F-H-F]⁻) is a strong nucleophile and is believed to be the active fluorinating agent.[10][11] Its use in aqueous or biphasic systems has been shown to be highly efficient.[12]

The reaction proceeds by the attack of the fluoride ion on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the one-pot synthesis of 3-bromophenyl sulfurofluoridate.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
3-BromothiophenolC₆H₅BrS189.07≥97%Sigma-Aldrich
Thionyl chlorideSOCl₂118.97≥99%Sigma-Aldrich
Hydrogen peroxideH₂O₂34.0130% in H₂OSigma-Aldrich
Potassium bifluorideKHF₂78.10≥98%Sigma-Aldrich
Acetonitrile (anhydrous)CH₃CN41.05≥99.8%Sigma-Aldrich
Ethyl acetateC₄H₈O₂88.11ACS reagentFisher Scientific
Brine (saturated NaCl solution)NaCl58.44-Laboratory prepared
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%VWR
Step-by-Step Procedure
  • Reaction Setup: To a stirred solution of 3-bromothiophenol (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 30% hydrogen peroxide (3.0 mmol) dropwise at room temperature.

  • Addition of Thionyl Chloride: To the resulting mixture, add thionyl chloride (1.0 mmol) dropwise. The reaction is typically exothermic, and the temperature should be monitored.

  • Formation of Sulfonyl Chloride: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Fluorination: To the reaction mixture containing the in-situ generated 3-bromobenzenesulfonyl chloride, add potassium bifluoride (KHF₂) (2.0-3.0 mmol).

  • Reaction Completion: Continue stirring the mixture at room temperature for an additional 2-4 hours, or until the sulfonyl chloride intermediate is consumed (as monitored by TLC or GC-MS).

  • Work-up: Quench the reaction by the slow addition of water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to afford the crude product.

  • Final Purification: The crude 3-bromophenyl sulfurofluoridate can be further purified by flash column chromatography on silica gel.

Safety Precautions
  • Thionyl Chloride (SOCl₂): is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Hydrogen Peroxide (H₂O₂): is a strong oxidizing agent. Avoid contact with skin and eyes. Concentrated solutions can cause severe burns.

  • Potassium Bifluoride (KHF₂): is toxic and corrosive. It can cause severe burns upon contact with skin, and inhalation of dust should be avoided. Handle with appropriate PPE.

  • 3-Bromobenzenesulfonyl Chloride (intermediate): is a corrosive solid and a lachrymator. Avoid inhalation and contact with skin.

Alternative Synthetic Routes to 3-Bromobenzenesulfonyl Chloride

While the one-pot synthesis from the thiol is highly efficient, it is valuable for researchers to be aware of alternative methods to access the key intermediate, 3-bromobenzenesulfonyl chloride.

Starting MaterialReagentsKey AdvantagesKey Disadvantages
3-BromoanilineNaNO₂, HCl, SO₂, CuCl₂Readily available starting material.Diazotization requires careful temperature control; use of SO₂ gas can be cumbersome.
BromobenzeneChlorosulfonic acid (HSO₃Cl)Direct and atom-economical.Reaction can be difficult to control and may lead to isomeric mixtures; chlorosulfonic acid is highly corrosive.
3-Bromobenzenesulfonic acidPCl₅ or SOCl₂Utilizes a stable starting material.Requires the prior synthesis of the sulfonic acid; use of PCl₅ can be hazardous.

Characterization of 3-Bromophenyl Sulfurofluoridate

The successful synthesis of 3-bromophenyl sulfurofluoridate should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃)Aromatic protons will appear as multiplets in the range of δ 7.5-8.2 ppm.
¹⁹F NMR (CDCl₃)A singlet should be observed around δ 66 ppm.
¹³C NMR (CDCl₃)Signals corresponding to the six aromatic carbons will be observed.
Mass SpectrometryThe molecular ion peak corresponding to the expected mass should be observed.

Visualizing the Synthesis

Overall Synthetic Workflow

G cluster_0 One-Pot Synthesis cluster_1 Purification 3-Bromothiophenol 3-Bromothiophenol 3-Bromobenzenesulfonyl Chloride (in-situ) 3-Bromobenzenesulfonyl Chloride (in-situ) 3-Bromothiophenol->3-Bromobenzenesulfonyl Chloride (in-situ) SOCl₂, H₂O₂ Acetonitrile, RT 3-Bromophenyl Sulfurofluoridate 3-Bromophenyl Sulfurofluoridate 3-Bromobenzenesulfonyl Chloride (in-situ)->3-Bromophenyl Sulfurofluoridate KHF₂ Acetonitrile, RT Purified Product Purified Product 3-Bromophenyl Sulfurofluoridate->Purified Product Aqueous Work-up Column Chromatography

Caption: One-pot synthesis workflow for 3-bromophenyl sulfurofluoridate.

Reaction Mechanism Overview

G cluster_0 Stage 1: Oxidative Chlorination cluster_1 Stage 2: Fluoride-Chloride Exchange Thiol 3-Bromothiophenol Disulfide Disulfide Intermediate Thiol->Disulfide Oxidation SulfonylChloride 3-Bromobenzenesulfonyl Chloride Disulfide->SulfonylChloride Further Oxidation & Chlorination SulfonylFluoride 3-Bromophenyl Sulfurofluoridate SulfonylChloride->SulfonylFluoride Nucleophilic Attack by Fluoride

Caption: Key stages in the synthesis of 3-bromophenyl sulfurofluoridate.

Conclusion

This technical guide has detailed a reliable and efficient one-pot synthesis for 3-bromophenyl sulfurofluoridate from 3-bromothiophenol. By understanding the underlying reaction mechanisms and the rationale behind the choice of reagents, researchers can confidently and safely perform this synthesis. The versatility of the sulfonyl fluoride moiety, coupled with the potential for further functionalization of the bromophenyl ring, underscores the importance of this synthetic protocol for advancing research in medicinal chemistry and drug development.

References

  • Request PDF. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

  • Organic Chemistry Portal. (2025). Sulfonyl fluoride synthesis by fluorination. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. [Link]

  • ACS Publications. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

  • ACS Publications. (2018). Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst. [Link]

  • Chemistry Stack Exchange. (2012). Oxidative chlorination mechanism (sulfide to sulfonyl chloride). [Link]

  • RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(27), 15433-15437. [Link]

  • ResearchGate. (2026). A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant. [Link]

  • RSC Publishing. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. [Link]

  • ResearchGate. (n.d.). Two plausible mechanisms Nucleophilic substitution of.... [Link]

  • Lee, I., et al. (2009). Theoretical Studies of the Nucleophilic Substitution of Halides and Amine at a Sulfonyl Center. The Journal of Physical Chemistry A, 113(25), 7132–7140. [Link]

  • Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1403. [Link]

  • SlideShare. (2023). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • DTIC. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. [Link]

  • National Institutes of Health. (2010). Thiol Chemistry in Peroxidase Catalysis and Redox Signaling. [Link]

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Exploratory

An In-depth Technical Guide to 3-Bromophenyl Sulfurofluoridate: Properties, Stability, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-bromophenyl sulfurofluoridate, a molecule of increasing interest to researchers, medicinal chemists, and professionals in drug development. We will delve into i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 3-bromophenyl sulfurofluoridate, a molecule of increasing interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, explore its stability and reactivity profiles, and illuminate its emerging applications as a powerful tool in chemical biology and covalent inhibitor design. This document moves beyond a simple data sheet to provide field-proven insights and the causal reasoning behind experimental choices, empowering researchers to effectively harness the potential of this versatile reagent.

Introduction: The Rise of a Privileged Electrophile

3-Bromophenyl sulfurofluoridate, also known by its synonym 3-bromophenylsulfonyl fluoride, belongs to the aryl sulfonyl fluoride class of compounds. These molecules have garnered significant attention in recent years due to the unique reactivity of the sulfonyl fluoride (-SO₂F) moiety.[1][2] This functional group strikes a delicate balance between stability in aqueous biological environments and sufficient electrophilicity to engage with nucleophilic residues on proteins.[2][3] This "tunable" reactivity makes aryl sulfonyl fluorides like the 3-bromo derivative valuable as "warheads" for covalent inhibitors and as versatile chemical probes for exploring the proteome.[4][5]

The presence of the bromine atom on the phenyl ring at the meta position offers a strategic advantage, providing a handle for further synthetic modifications through cross-coupling reactions, thus expanding its utility in the generation of compound libraries for drug screening.[6] This guide will provide the foundational knowledge required to confidently and effectively incorporate 3-bromophenyl sulfurofluoridate into your research and development workflows.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in any experimental setting.

Chemical Structure and Identification

The structural representation of 3-bromophenyl sulfurofluoridate is fundamental to understanding its reactivity.

Figure 1: Chemical structure of 3-bromophenyl sulfurofluoridate.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 3-bromophenyl sulfurofluoridate. It is important to note that while some data is from experimental sources, other values are predicted and should be used as a guide.

PropertyValueSource
CAS Number 672-30-0
Molecular Formula C₆H₄BrFO₂S
Molecular Weight 255.06 g/mol
Appearance Colorless to yellow liquidGeneral observation
Boiling Point 82 °C @ 12 mmHgVendor Data
Predicted XlogP 2.9
InChI Key QRPMKEUTGAXKSD-UHFFFAOYSA-N

Stability and Reactivity: A Tale of a "Tunable" Warhead

The utility of 3-bromophenyl sulfurofluoridate in drug discovery and chemical biology is intrinsically linked to the stability and reactivity of the sulfonyl fluoride group.

Hydrolytic and Metabolic Stability

Aryl sulfonyl fluorides, as a class, exhibit a remarkable degree of stability in aqueous media under physiological conditions, a stark contrast to their more reactive sulfonyl chloride counterparts.[7] This stability is crucial for their application as chemical probes in complex biological systems, as it minimizes off-target reactions and degradation before reaching the intended biological target.

However, the stability of the S-F bond is not absolute and can be influenced by both steric and electronic factors of the aromatic ring.[8] Generally, electron-withdrawing groups on the aryl ring can increase the electrophilicity of the sulfur atom, potentially leading to increased reactivity and decreased stability. Conversely, sterically hindered sulfonyl fluorides, such as those with ortho substituents, tend to exhibit greater stability.[8] For 3-bromophenyl sulfurofluoridate, the bromo group exerts a moderate electron-withdrawing effect.

Studies on related aryl fluorosulfates have shown them to be exceptionally stable, with some remaining intact for extended periods even at a pH of 10.[9][10] While sulfonyl fluorides are generally less stable than fluorosulfates, they are still considered sufficiently robust for many biological applications.[11] It is, however, advisable to perform stability assays in the specific buffer and media of your experiment.

Reactivity Profile and "Click" Chemistry

The reactivity of the sulfonyl fluoride moiety is the cornerstone of its application. It acts as a latent electrophile that can covalently modify nucleophilic amino acid residues within proteins.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry:

The reaction of sulfonyl fluorides with nucleophiles is a key example of a "click" reaction, a concept introduced by Sharpless and coworkers.[7] These reactions are characterized by their high efficiency, selectivity, and the formation of stable covalent bonds under mild, often biocompatible, conditions.

reagents 3-Bromophenyl Sulfurofluoridate + Protein Nucleophile (e.g., Lys, Tyr, Ser) transition Proximity-driven reaction in protein binding pocket reagents->transition Covalent Modification product Covalent Adduct (Stable Sulfonamide/Sulfonate Ester) + HF transition->product

Figure 2: Generalized scheme of SuFEx reaction with a protein nucleophile.

Selectivity for Amino Acid Residues:

Unlike many other covalent modifiers that primarily target cysteine, sulfonyl fluorides exhibit a broader reactivity profile, engaging with a range of nucleophilic residues including:

  • Serine and Threonine: The hydroxyl groups of these residues can react to form stable sulfonate esters.[2][4]

  • Tyrosine: The phenolic hydroxyl group of tyrosine is a common target.[3][12]

  • Lysine: The ε-amino group of lysine can react to form a stable sulfonamide linkage.[3][12]

  • Histidine: The imidazole side chain of histidine can also be targeted.[4]

The reactivity towards a specific residue within a protein is highly context-dependent, influenced by the local microenvironment of the protein's binding pocket which can lower the pKa of the nucleophilic residue and stabilize the transition state.[11] This context-dependent reactivity is a key feature that allows for the development of highly selective covalent probes and inhibitors.

Synthesis of 3-Bromophenyl Sulfurofluoridate

While 3-bromophenyl sulfurofluoridate is commercially available, an understanding of its synthesis is valuable for researchers who may wish to prepare derivatives. A common and effective method for the synthesis of aryl sulfonyl fluorides from the corresponding aryl bromides is a one-pot, two-step palladium-catalyzed process.[6][13]

Representative Synthetic Protocol

The following protocol is a generalized representation based on established methods for the synthesis of aryl sulfonyl fluorides from aryl bromides.[6]

Step 1: Palladium-Catalyzed Sulfinylation

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoanisole (1.0 eq), a palladium catalyst such as PdCl₂(Amphos)₂ (0.05 eq), and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.6 eq).

  • Add anhydrous isopropanol as the solvent, followed by triethylamine (3.0 eq).

  • Heat the reaction mixture to 75 °C and stir for 24 hours. The reaction progress can be monitored by TLC or LC-MS. This step forms the intermediate aryl sulfinate.

Step 2: In Situ Fluorination

  • After the formation of the aryl sulfinate is complete, cool the reaction mixture to room temperature.

  • Add N-fluorobenzenesulfonimide (NFSI) (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 3-bromophenyl sulfurofluoridate.

start 3-Bromoanisole step1 Pd-catalyzed Sulfinylation DABSO, Et3N, i-PrOH, 75°C start->step1 intermediate Aryl Sulfinate Intermediate step1->intermediate step2 Fluorination NFSI, rt intermediate->step2 product 3-Bromophenyl Sulfurofluoridate step2->product

Figure 3: Workflow for the one-pot synthesis of 3-bromophenyl sulfurofluoridate.

Applications in Research and Drug Development

The unique properties of 3-bromophenyl sulfurofluoridate make it a valuable tool in several areas of research and drug development.

Covalent Chemical Probes

As a chemical probe, 3-bromophenyl sulfurofluoridate can be used to identify and validate novel drug targets through activity-based protein profiling (ABPP) and chemoproteomic approaches.[5] By incorporating a reporter tag (e.g., an alkyne or azide for subsequent "click" chemistry-mediated derivatization with a fluorophore or biotin), researchers can covalently label proteins in a complex biological sample, which can then be identified by mass spectrometry.

Fragment-Based Drug Discovery (FBDD)

In FBDD, small molecules ("fragments") are screened for their ability to bind to a biological target. 3-Bromophenyl sulfurofluoridate can be used as a reactive fragment to identify binding "hot spots" on a protein surface. The covalent nature of the interaction can facilitate the identification of even weakly binding fragments. The bromo-substituent can then be used as a vector for growing the fragment into a more potent lead compound.

Development of Covalent Inhibitors

There has been a resurgence of interest in the development of targeted covalent inhibitors in recent years.[2] The ability of the sulfonyl fluoride group to form a stable covalent bond with non-cysteine residues offers a significant advantage, particularly for targets that lack a suitably positioned cysteine in their active site. 3-Bromophenyl sulfurofluoridate can serve as a starting point or a key building block in the design of such inhibitors.

Representative Experimental Workflow: Protein Labeling

The following is a generalized workflow for using a sulfonyl fluoride probe like 3-bromophenyl sulfurofluoridate for protein labeling studies.

  • Probe Incubation: Incubate the target protein or cell lysate with 3-bromophenyl sulfurofluoridate at a suitable concentration and for a specific duration at a controlled temperature (e.g., 37 °C).

  • Removal of Excess Probe: Remove the unreacted probe by methods such as dialysis, gel filtration, or protein precipitation.

  • Analysis of Labeling: Analyze the extent of labeling by techniques such as mass spectrometry (to identify the modified protein and the specific site of modification) or gel electrophoresis (if the probe contains a reporter tag).

  • Functional Assays: Perform functional assays to determine the effect of covalent modification on the protein's activity.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions must be observed when handling 3-bromophenyl sulfurofluoridate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition. Refrigerated storage is often recommended.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3-Bromophenyl sulfurofluoridate represents a powerful and versatile tool for chemical biologists and medicinal chemists. Its unique combination of stability, tunable reactivity, and synthetic accessibility makes it an attractive scaffold for the development of novel chemical probes and covalent inhibitors. By understanding its fundamental properties and reactivity, researchers can effectively leverage this privileged electrophile to advance our understanding of biological systems and accelerate the discovery of new therapeutics.

References

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Foundational

The Orthogonal Hub: 3-Bromophenyl Sulfurofluoridate in SuFEx Click Chemistry and Advanced Drug Discovery

Executive Summary Since its introduction by K. Barry Sharpless in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped the landscape of click chemistry[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Since its introduction by K. Barry Sharpless in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped the landscape of click chemistry[1]. By leveraging the unique thermodynamic stability and kinetic tunability of the S(VI)–F bond, SuFEx enables the rapid, high-yielding construction of complex molecular architectures. Within this paradigm, 3-bromophenyl sulfurofluoridate (widely referred to in the literature as 3-bromophenyl fluorosulfate) has emerged as a premier bifunctional hub.

This whitepaper provides an in-depth technical analysis of 3-bromophenyl sulfurofluoridate. We will explore the causality behind its orthogonal reactivity, detail self-validating experimental protocols for its synthesis and application, and examine its critical role in late-stage functionalization, covalent drug discovery, and ultrafast positron emission tomography (PET) radiolabeling.

Mechanistic Foundations: The S(VI)–F Bond and Orthogonal Reactivity

The utility of 3-bromophenyl sulfurofluoridate stems from the stark contrast between its two reactive sites: the carbon-bromine (C–Br) bond and the oxygen-sulfur(VI) fluoride (O–SO₂F) bond.

Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis and nucleophilic attack, aryl fluorosulfates exhibit exceptional kinetic inertness under physiological and standard synthetic conditions[1]. This stability arises from the strong polarization and high bond dissociation energy of the S–F bond, coupled with the steric shielding of the octahedral-like S(VI) center. The S(VI)–F bond only becomes reactive when the kinetic barrier is deliberately lowered—typically via specific nucleophiles (like amines under basic conditions) or catalysts (such as DBU, BEMP, or bifluoride ions) that engage the empty 3d-orbitals of the sulfur atom.

Because of this kinetic stability, the fluorosulfate moiety is entirely tolerant of transition-metal-catalyzed cross-coupling conditions. Consequently, the C–Br bond of 3-bromophenyl sulfurofluoridate can be engaged in palladium-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig couplings without degrading the O–SO₂F group[2]. Conversely, the O–SO₂F group can undergo SuFEx click reactions while leaving the C–Br bond intact for subsequent diversification.

OrthogonalHub Hub 3-Bromophenyl Fluorosulfate Pd Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Hub->Pd Reacts at C-Br bond SuFEx SuFEx Click Chemistry (Amines, Phenols) Hub->SuFEx Reacts at O-SO2F bond Prod1 Aryl-Substituted Fluorosulfate Pd->Prod1 Retains S(VI)-F Prod2 3-Bromophenyl Sulfamate/Sulfate SuFEx->Prod2 Retains C-Br Complex Highly Functionalized Drug Candidate Prod1->Complex Subsequent SuFEx Prod2->Complex Subsequent Pd-Coupling

Orthogonal reactivity pathways of 3-bromophenyl sulfurofluoridate.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We prioritize the ex situ generation of sulfuryl fluoride (SO₂F₂) to mitigate the severe safety hazards associated with pressurized lecture bottles of toxic SO₂F₂ gas[3].

Protocol 1: Ex Situ Synthesis of 3-Bromophenyl Sulfurofluoridate

Causality & Rationale: We utilize 1,1′-sulfonyldiimidazole (SDI) as a stable, solid precursor. By treating SDI with potassium fluoride (KF) and trifluoroacetic acid (TFA) in a closed two-chamber system, SO₂F₂ gas is generated on-demand and diffuses into a second chamber containing the phenol. This spatial separation prevents the harsh acidic conditions required to crack SDI from interfering with the basic conditions needed to deprotonate 3-bromophenol[3].

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a two-chamber reactor connected by a short, wide-bore PTFE bridge. Ensure the system is completely sealed and purged with argon.

  • Chamber B (Reaction Vessel): Dissolve 3-bromophenol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (Et₃N, 2.0 equiv) to deprotonate the phenol, generating the highly nucleophilic phenoxide.

  • Chamber A (Gas Generation): Add SDI (1.5 equiv) and KF (4.0 equiv) suspended in anhydrous DCM.

  • Initiation: Slowly inject TFA (excess, ~10 equiv) into Chamber A. The acid protonates the imidazole leaving groups of SDI, driving the rapid fluoride displacement to generate SO₂F₂ gas.

  • Reaction: Stir both chambers at room temperature for 6–12 hours. The SO₂F₂ diffuses into Chamber B, reacting instantly with the 3-bromophenoxide.

  • Validation & Workup: Monitor Chamber B via TLC (Hexanes/EtOAc). The highly non-polar fluorosulfate product will run significantly higher than the starting phenol. Once complete, quench Chamber B with 1M HCl to neutralize residual base, extract with DCM, and concentrate. The product is typically >95% pure without chromatography.

Protocol 2: Ultrafast [18F] Radiolabeling via Isotopic SuFEx

Causality & Rationale: The synthesis of PET imaging probes requires extremely rapid reactions due to the short half-life of Fluorine-18 (t₁/₂ ≈ 110 min). Traditional nucleophilic aromatic substitution (SₙAr) is slow and requires harsh conditions. However, isotopic [18F]SuFEx exchange occurs at room temperature in under 60 seconds[4]. This is because the "naked" [18F]fluoride anion readily engages the empty 3d-orbital of the S(VI) center, creating a pentacoordinate intermediate that drastically lowers the kinetic barrier for isotopic scrambling[4].

Step-by-Step Methodology:

  • Fluoride Activation: Elute cyclotron-produced [18F]fluoride from a QMA cartridge into a reaction vial using a solution of K₂CO₃ and [2.2.2]-cryptand in MeCN/H₂O.

    • Causality: The cryptand sequesters the K⁺ ion, preventing ion-pairing and rendering the[18F]F⁻ highly nucleophilic.

  • Azeotropic Drying: Evaporate the solvent under a stream of helium at 100°C, adding anhydrous MeCN iteratively to remove all trace water. Water is a strict poison for this reaction as it competes as a nucleophile.

  • Isotopic Exchange: Add the "cold" 3-bromophenyl fluorosulfate precursor (0.1 mg) dissolved in anhydrous MeCN (0.5 mL) to the dried K[18F]F/[2.2.2]-cryptand complex.

  • Incubation: Vortex the mixture at room temperature for exactly 30 seconds.

  • Quench & Purification: Quench the reaction with 5 mL of HPLC-grade water to instantly halt the exchange. Pass the mixture through a pre-conditioned C18 Sep-Pak cartridge. The highly lipophilic [18F]fluorosulfate product is retained, while unreacted [18F]fluoride washes out. Elute the purified PET probe with ethanol.

Radiolabeling Precursor Aryl Fluorosulfate (Cold Precursor) Exchange Isotopic SuFEx Exchange Precursor->Exchange F18 K[18F]F / Cryptand (Acetonitrile, RT, 30s) F18->Exchange PET 18F-Labeled PET Probe Exchange->PET >95% Radiochemical Yield

Workflow for the ultrafast [18F] isotopic exchange of aryl fluorosulfates.

Applications in Drug Discovery

Covalent Warheads

In modern chemical biology, aryl fluorosulfates are deployed as "smart" covalent warheads. Unlike traditional Michael acceptors (e.g., acrylamides) that indiscriminately target cysteine, fluorosulfates exhibit context-dependent chemoselectivity toward tyrosine, lysine, and histidine residues within protein binding pockets[1]. 3-bromophenyl sulfurofluoridate allows researchers to first build a complex small-molecule recognition scaffold via the C–Br bond, leaving the fluorosulfate warhead perfectly positioned to irreversibly bind the target protein upon docking.

Late-Stage Functionalization

The robust nature of the S(VI)–F bond allows it to survive multi-step synthetic sequences. Drug development professionals frequently use 3-bromophenyl fluorosulfate to append a latent SuFEx handle onto an existing pharmacophore. Once the core molecule is assembled, the fluorosulfate can be rapidly diversified into various sulfamates or sulfates by reacting with a library of amines or phenols in 96-well plates, streamlining structure-activity relationship (SAR) studies[1].

Quantitative Performance Data

The following table synthesizes the quantitative performance metrics of 3-bromophenyl sulfurofluoridate across various reaction modalities, highlighting its robust nature and high efficiency.

Reaction ModalityReagents / CatalystConditionsYield / RCYKey Advantage
Synthesis (Ex Situ) SDI, KF, TFA, Et₃NDCM, RT, 6 h94–96%Eliminates need for toxic SO₂F₂ gas cylinders[3].
Suzuki Cross-Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80°C85–92%Complete retention of the O–SO₂F group[2].
SuFEx Amidation Primary Amine, HOBt (cat.), DBUMeCN, 50°C, 12 h87–95%Complete retention of the C–Br bond[5].
[18F] Isotopic Exchange K[18F]F, [2.2.2]-cryptandMeCN, RT, 30 sec>95% (RCY)Ultrafast kinetics ideal for PET probe synthesis[4].

Conclusion

3-bromophenyl sulfurofluoridate is far more than a simple chemical reagent; it is a meticulously designed molecular hub that bridges traditional transition-metal catalysis and next-generation SuFEx click chemistry. By understanding the thermodynamic and kinetic properties of the S(VI)–F bond, researchers can exploit this compound for orthogonal synthetic routing, the development of highly selective covalent therapeutics, and the ultrafast generation of PET imaging agents. As the field of SuFEx continues to expand, bifunctional hubs like 3-bromophenyl sulfurofluoridate will remain at the forefront of accelerated drug discovery.

References

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization National Institutes of Health (PMC)[Link]

  • Sulfur[18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis Journal of the American Chemical Society (ACS Publications)[Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions RSC Advances (National Institutes of Health / PMC)[Link]

  • Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates Organic Letters (SIM2 KU Leuven / ACS)[Link]

  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates Amazon S3 (Preprint / ChemRxiv)[Link]

Sources

Exploratory

Structural and Spectral Dynamics of 3-Bromophenyl Sulfurofluoridate: A Comprehensive NMR Guide

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized late-stage functionalization in drug discovery and materials science. At the heart of this methodology lies the aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized late-stage functionalization in drug discovery and materials science. At the heart of this methodology lies the aryl fluorosulfate group (–OSO₂F), a highly stable yet selectively reactive S(VI) hub. This technical whitepaper provides an in-depth analysis of the synthesis and nuclear magnetic resonance (NMR) characterization of 3-bromophenyl sulfurofluoridate (also known as 3-bromophenyl fluorosulfate). By dissecting the ¹H and ¹⁹F NMR spectral data through the lens of electronic causality, this guide equips researchers with the authoritative grounding needed to validate the structural integrity of this critical bifunctional building block.

Chemical Context & Mechanistic Causality

3-Bromophenyl sulfurofluoridate features two distinct handles: a meta-positioned bromine atom (primed for palladium-catalyzed cross-coupling) and a fluorosulfate group (primed for SuFEx click reactions).

Understanding the NMR profile of this compound requires analyzing the "push-pull" electronic environment of the benzene ring. The –OSO₂F group is a powerful electron-withdrawing moiety via induction ( −I effect), stripping electron density from the aromatic system and severely deshielding the ortho and para protons. Conversely, the bromine atom exerts a mild inductive withdrawing effect but can donate electron density back into the ring via resonance ( +R effect). The interplay between these substituents dictates the precise chemical shifts observed in the ¹H NMR spectrum, while the highly oxidized S(VI) center governs the unique ¹⁹F NMR signature.

Spectral Analysis: ¹H and ¹⁹F NMR

¹H NMR: Aromatic Shielding and Deshielding

The ¹H NMR spectrum of 3-bromophenyl sulfurofluoridate is a textbook example of substituent additivity on a benzene ring. The lack of symmetry in the meta-substituted system renders all four aromatic protons chemically and magnetically non-equivalent.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

PositionMultiplicityChemical Shift (δ, ppm)Coupling Constant ( J , Hz)Electronic Causality
H-2 Triplet (t)~7.45 – 7.55~2.0Positioned ortho to both the –Br and –OSO₂F groups. Experiences compounded inductive deshielding, making it the most downfield proton.
H-4 Doublet of doublets of doublets (ddd)~7.48 – 7.528.0, 2.0, 1.0Ortho to –Br, para to –OSO₂F. Deshielded primarily by the strong inductive pull of the fluorosulfate group across the ring.
H-5 Triplet (t)~7.30 – 7.358.0Meta to both substituents. It is the least affected by the inductive withdrawing effects, rendering it the most shielded (upfield) proton in the system.
H-6 Doublet of doublets of doublets (ddd)~7.25 – 7.308.0, 2.0, 1.0Ortho to –OSO₂F, meta to –Br. Driven almost entirely by the −I effect of the adjacent sulfate group.
¹⁹F NMR: The S(VI)-F Signature

Fluorine's high electronegativity amplifies changes in local electron density, resulting in an exceptionally broad chemical shift range[1]. In aryl fluorosulfates, the fluorine nucleus is bonded to a highly oxidized sulfur(VI) atom flanked by oxygen atoms. This electron-deficient environment causes significant deshielding.

Table 2: ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)

NucleusMultiplicityChemical Shift (δ, ppm)Reference StandardStructural Causality
–OSO₂F Singlet (s)+38.0 to +39.0CFCl₃ (0.0 ppm)Highly deshielded by the S(VI) oxidation state. The signal appears as a sharp singlet because the spatial distance (4 bonds: F-S-O-C-C-H) results in negligible scalar coupling (⁴ JFH​ ≈ 0 Hz)[2].

Experimental Protocols: Synthesis and NMR Acquisition

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every experimental choice is driven by mechanistic causality, ensuring high fidelity in both synthesis and characterization.

SuFEx Synthesis Protocol (Ex Situ Generation)

Historically, synthesizing aryl fluorosulfates required handling pressurized, highly toxic sulfuryl fluoride (SO₂F₂) gas. To mitigate this hazard, modern protocols utilize an ex situ generation method[3].

Step-by-Step Methodology:

  • Reactor Setup: Assemble a two-chamber reactor. In Chamber A (the generation chamber), add 1,1'-sulfonyldiimidazole (SO₂Im₂) as the solid SO₂F₂ precursor. In Chamber B (the reaction chamber), dissolve 3-bromophenol (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM).

    • Causality: Triethylamine is selected to deprotonate the phenol, generating a highly nucleophilic phenoxide that is primed to attack the electrophilic S(VI) gas[4].

  • Gas Evolution: Introduce an activating acid to Chamber A. This triggers the rapid, stoichiometric release of SO₂F₂ gas, which diffuses safely into Chamber B.

  • Reaction: Stir Chamber B at room temperature for 2–4 hours.

  • Workup & Purification: Quench the reaction with 0.1 M aqueous HCl to neutralize the residual triethylamine. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Pass the crude oil through a short silica gel plug (eluting with ethyl acetate/hexanes) to yield the pure 3-bromophenyl sulfurofluoridate.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is chosen because it lacks protons (preventing signal overlap) and provides a reliable deuterium lock signal for the spectrometer.

  • Internal Standards: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the ¹H spectrum to 0.00 ppm. For the ¹⁹F spectrum, use Trichlorofluoromethane (CFCl₃) as the 0.00 ppm reference.

  • Acquisition Parameters:

    • ¹H NMR: Acquire at 400 MHz using a standard 30° pulse program, 16 scans, and a 2-second relaxation delay.

    • ¹⁹F NMR: Acquire at 376 MHz. Expand the spectral width (SW) to cover +100 to -200 ppm to ensure the downfield +38 ppm signal is captured.

  • Self-Validation Checkpoint: The reaction's success is unambiguously validated during spectral analysis. The complete disappearance of the broad phenolic –OH peak (~5.0 ppm) in the ¹H NMR confirms total conversion. Simultaneously, the emergence of the sharp ¹⁹F singlet at ~+38.5 ppm confirms the successful formation of the S–O bond while preserving the critical S–F bond.

Mechanistic Workflow

Below is the logical progression of the SuFEx synthesis and subsequent dual-nuclei NMR validation workflow.

SuFEx_NMR_Workflow Phenol 3-Bromophenol (Starting Material) Reaction SuFEx Click Reaction (S-O Bond Formation) Phenol->Reaction SO2F2 SO₂F₂ Surrogate (1,1'-Sulfonyldiimidazole) SO2F2->Reaction Base Base Catalyst (Triethylamine) Base->Reaction Product 3-Bromophenyl Sulfurofluoridate (Target Compound) Reaction->Product Chemoselective High Yield Prep NMR Sample Preparation (CDCl₃, Internal Standards) Product->Prep NMR_1H ¹H NMR Acquisition (400 MHz, TMS Ref) Prep->NMR_1H NMR_19F ¹⁹F NMR Acquisition (376 MHz, CFCl₃ Ref) Prep->NMR_19F Analysis Spectral Analysis & Structural Validation NMR_1H->Analysis Proton Shifts & Coupling NMR_19F->Analysis Fluorine Singlet (~+38 ppm)

SuFEx synthesis and dual-nuclei NMR characterization workflow for 3-bromophenyl sulfurofluoridate.

References

  • Accelerated SuFEx Click Chemistry for Modular Synthesis Cold Spring Harbor Laboratory URL
  • Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates Organic Letters - ACS Publications URL
  • DOI.
  • 19F NMR Chemical Shift Table - Organofluorine Alfa Chemistry URL

Sources

Foundational

crystal structure and physical properties of 3-bromophenyl sulfurofluoridate

An in-depth technical guide on the structural, physical, and mechanistic profiling of 3-bromophenyl sulfurofluoridate, designed for researchers and drug development professionals specializing in targeted covalent inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural, physical, and mechanistic profiling of 3-bromophenyl sulfurofluoridate, designed for researchers and drug development professionals specializing in targeted covalent inhibitors and chemical biology.

Executive Summary: The SuFEx Paradigm and Latent Electrophiles

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally altered the landscape of covalent drug discovery[1]. At the forefront of this paradigm is 3-bromophenyl sulfurofluoridate (CAS: 2263788-39-0), a privileged pharmacophore that acts as a latent electrophile. Unlike traditional sulfonyl chlorides or acrylamides, which often suffer from off-target reactivity and rapid aqueous hydrolysis, aryl fluorosulfates are kinetically inert under physiological conditions[2].

The unique architecture of 3-bromophenyl sulfurofluoridate—combining a highly stable S(VI)-F bond with a meta-substituted bromine atom—allows it to circulate harmlessly until it encounters a specific protein microenvironment. Upon binding, the molecule undergoes proximity-driven activation, reacting chemoselectively with nucleophilic residues (Tyrosine, Lysine, or Histidine) to form irreversible covalent adducts[3][4]. This guide details the crystal structure, physical properties, and experimental workflows required to harness this molecule in drug development.

Physical Properties & Thermodynamic Profile

The physical properties of 3-bromophenyl sulfurofluoridate are dictated by the extreme stability of the S(VI) center. The high electronegativity of the fluorine atom, combined with the strong S=O double bonds, creates a highly shielded tetrahedral sulfur core.

  • Aqueous Stability: The S-F bond is highly resistant to spontaneous hydrolysis, reductive environments, and oxidative stress. Studies on analogous aryl fluorosulfates demonstrate half-lives exceeding 24 hours in human plasma and glutathione-rich buffers[2][4].

  • Steric and Electronic Tuning: The meta-bromine substitution exerts a dual effect. Inductively (-I effect), it slightly increases the electrophilicity of the sulfur center without compromising systemic stability. Sterically, the heavy bromine atom provides a highly polarizable σ-hole, enabling halogen bonding —a critical non-covalent interaction that anchors the molecule within hydrophobic protein pockets prior to covalent reaction[5].

Crystallographic & Structural Features

X-ray crystallographic analyses of aryl fluorosulfates bound to target proteins (such as Transthyretin, Human Neutrophil Elastase, and XIAP BIR3) reveal the precise geometric constraints required for SuFEx activation[4][5][6].

The S(VI) center adopts a strict tetrahedral geometry . However, this tetrahedron is distorted. The electron-dense S=O double bonds repel each other, expanding the O=S=O bond angle to approximately 120°–124°. Consequently, the O-S-F angle is compressed. The S-F bond length typically measures between 1.53 Å and 1.57 Å , which is significantly shorter and stronger than the corresponding S-Cl bond (~2.0 Å) in highly reactive chlorosulfates[5].

For the SuFEx reaction to occur, the crystal structures show that the target protein must provide a specific hydrogen-bonding network (often via Arginine or backbone amides) that coordinates the fluorine atom. This interaction elongates the S-F bond, lowering the kinetic barrier for the incoming nucleophile (e.g., the ε-amino group of Lysine or the imidazole ring of Histidine)[3][4].

Mechanistic Pathway: SuFEx Covalent Targeting

The transition from a stable, circulating molecule to an irreversible covalent inhibitor follows a strict, multi-step causality. The diagram below illustrates the SuFEx click chemistry pathway.

SuFEx_Pathway A 3-Bromophenyl Sulfurofluoridate C Non-Covalent Docking Complex A->C Affinity Binding B Target Protein (Tyr/Lys/His) B->C Pocket Binding D Microenvironment Activation C->D H-Bond Juxtaposition E Covalent Adduct (Sulfamate/Sulfonate) D->E S(VI) Nucleophilic Attack F Fluoride (F-) Release D->F Leaving Group

SuFEx covalent binding mechanism of 3-bromophenyl sulfurofluoridate with protein nucleophiles.

Data Presentation: Quantitative Summaries

Table 1: Physical and Chemical Properties of 3-Bromophenyl Sulfurofluoridate

Property Value / Description
CAS Number 2263788-39-0
Molecular Formula C6H4BrFO3S
Molecular Weight 255.06 g/mol
Electrophilic Core Sulfur(VI) Fluoride (-OSO2F)
Plasma Stability (t1/2) > 24 hours (Resistant to physiological hydrolysis)

| Primary Protein Targets | Tyrosine (phenolic -OH), Lysine (ε-NH2), Histidine (imidazole -NH) |

Table 2: Key Crystallographic Parameters (Aryl Fluorosulfate Core)

Structural Parameter Average Measurement Causality / Significance
S(VI) Geometry Distorted Tetrahedral Required for spatial orientation of the leaving group.
S-F Bond Length 1.53 – 1.57 Å Short bond length dictates the high kinetic stability.
S=O Bond Length 1.40 – 1.42 Å Strong double bonds shield the sulfur core from water.

| O=S=O Bond Angle | 120° – 124° | Expanded due to electron repulsion, compressing the F-S-O angle. |

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind the how.

Protocol 1: Synthesis of 3-Bromophenyl Sulfurofluoridate

Causality: Traditional synthesis using sulfuryl chloride (SO2Cl2) yields highly unstable chlorosulfates. Utilizing sulfuryl fluoride (SO2F2) gas or its solid surrogate (AISF) ensures the direct formation of the kinetically stable fluorosulfate[2][4].

  • Preparation: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve 3-bromophenol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (Et3N, 2.0 equiv). Reasoning: The base deprotonates the phenol, increasing its nucleophilicity to attack the highly stable SO2F2 gas.

  • SuFEx Reaction: Introduce SO2F2 gas via a balloon (or add 1.2 equiv of AISF reagent if avoiding toxic gases). Stir the reaction at room temperature for 4–6 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS. The product will not ionize well in standard ESI+, so monitor the disappearance of the 3-bromophenol starting material (UV 254 nm).

  • Workup: Quench the reaction with 1N HCl to neutralize the Et3N. Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate). The robust S-F bond easily survives silica gel chromatography.

Protocol 2: X-Ray Crystallography of the Covalent Protein Adduct

Causality: Capturing the covalent sulfamate/sulfonate bond requires high-resolution diffraction to differentiate the S(VI) center from the leaving fluoride ion[5].

  • Complex Formation: Incubate the target protein (e.g., 50 μM) with a 5-fold molar excess of 3-bromophenyl sulfurofluoridate in crystallization buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl) for 12 hours at 4°C. Reasoning: The slow reaction rate of aryl fluorosulfates requires extended incubation to achieve >95% covalent occupancy.

  • Validation (Pre-Crystallization): Verify covalent adduct formation using Intact Protein Mass Spectrometry. Look for a mass shift of +235 Da (Addition of the 3-bromophenyl sulfurofluoridate mass minus the loss of HF).

  • Crystallization: Set up sitting-drop vapor diffusion plates using commercial sparse-matrix screens.

  • Cryoprotection & Freezing: Harvest the resulting crystals and briefly soak them in the mother liquor supplemented with 20% (v/v) glycerol. Reasoning: Cryoprotectants prevent the formation of crystalline ice during liquid nitrogen freezing, which would otherwise obscure the electron density map around the critical ~1.57 Å S-N/S-O covalent bond.

  • Data Collection: Collect diffraction data at a synchrotron source (100 K). Refine the structure, setting the covalent bond distance between the target nucleophile and the sulfur atom to ~1.6 Å during the initial refinement cycles[5].

References

  • A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans Source: National Institutes of Health (NIH) / Journal of the American Chemical Society (JACS) URL:[Link][2][6]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: Journal of the American Chemical Society (ACS) URL:[Link][1]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link][5]

  • Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics Source: Journal of Medicinal Chemistry (ACS) URL:[Link][3]

  • Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist Source: National Institutes of Health (NIH) / Journal of Medicinal Chemistry URL:[Link][4]

Sources

Exploratory

The Pharmacological Viability of Aryl Sulfurofluoridates: A Comprehensive Guide to Toxicity, Safety, and Profiling Methodologies

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has initiated a paradigm shift in covalent drug discovery[1]. Historically, covalent inhibitors relied on highly reactive electrophiles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has initiated a paradigm shift in covalent drug discovery[1]. Historically, covalent inhibitors relied on highly reactive electrophiles (e.g., sulfonyl chlorides, Michael acceptors) that indiscriminately modified nucleophilic residues, leading to off-target toxicity, idiosyncratic adverse drug reactions, and poor pharmacokinetic profiles.

Aryl sulfurofluoridates (aryl fluorosulfates, Ar-OSO₂F) resolve this limitation by acting as "latent electrophiles." They are highly stable in aqueous biological media, plasma, and hepatocyte environments[2]. Their reactivity is strictly context-dependent; they remain inert until precisely juxtaposed with a non-catalytic weak nucleophile (typically Tyrosine, Lysine, or Histidine) within a specific protein binding pocket[1]. This technical guide synthesizes current toxicity data, safety profiles, and standardized profiling protocols for aryl fluorosulfate-based therapeutics, providing drug development professionals with a definitive framework for evaluating SuFEx warheads.

The Mechanistic Foundation of SuFEx Safety

To understand the exceptional safety profile of aryl fluorosulfates, one must analyze the causality behind their chemical stability. The S(VI)-F bond possesses a high bond dissociation energy and is sterically shielded by the surrounding oxygen atoms[3].

In bulk aqueous media, nucleophilic attack by water or off-target proteins is kinetically disfavored. The activation energy required to break the S-F bond is only lowered when the warhead docks into a target protein's active site. Here, the microenvironment—often through a specific hydrogen-bonding network or a localized pKa shift of the target residue—catalyzes the displacement of the fluoride ion[1]. Because this reaction requires precise geometric alignment, indiscriminate protein alkylation is virtually eliminated.

Mechanism A Aryl Fluorosulfate (Ar-OSO2F) B Aqueous/Biological Media (No specific binding) A->B Systemic Circulation C Target Protein Pocket (Juxtaposition with Lys/Tyr/His) A->C Target Engagement D Stable / Inert (Low Off-Target Toxicity) B->D High S(VI)-F Stability E Microenvironment Activation (H-bonding, pKa shift) C->E Catalytic Activation F Covalent Adduct Formation (Therapeutic Efficacy) E->F Fluoride Displacement

Caption: Context-dependent activation of aryl fluorosulfates ensuring systemic safety.

Addressing the "Fluoride Fallacy"

A common theoretical concern regarding SuFEx chemistry is the release of the fluoride ( F− ) leaving group[2]. However, stoichiometric analysis refutes this risk. If an aryl fluorosulfate drug (MW ~500 g/mol ) is administered at a therapeutic dose of 10 mg/kg, the maximum theoretical fluoride release is 20 µmol/kg (approximately 0.38 mg/kg of F− ). The acute toxic threshold for systemic fluoride in mammals is >5 mg/kg. Therefore, the fluoride released during covalent target engagement is physiologically negligible and rapidly cleared via renal filtration.

Quantitative Safety & Toxicity Profiles

Recent preclinical studies across various therapeutic areas (infectious disease, oncology, virology) have demonstrated that aryl fluorosulfates possess wide therapeutic indices. The table below synthesizes critical toxicity and safety data from advanced SuFEx candidates.

Table 1: In Vitro and In Vivo Safety Data of Key Aryl Fluorosulfates
Compound / TargetIndicationIn Vitro Cytotoxicity (CC₅₀ / IC₅₀)Hemolytic Activity (HC₅₀)In Vivo Safety / NOAELReference
CMX410 (Pks13)Tuberculosis>40 µM (HepG2, HEK293T)Not Reported1,000 mg/kg/day (Rat, 14-day oral); No adverse effects.[1],[4]
Compound 21b Tuberculosis>40 µM (HepG2, HEK293T)Not ReportedGood plasma exposure at 20 mg/kg oral; well tolerated.[5]
Compounds 3, 81, 101 Antimicrobial41–85 µM (HEK293T)>200 µM (Human RBCs)N/A (Early preclinical)[6]
142D6 (XIAP-BIR3)OncologyLow toxicity (Breast cancer lines)Not ReportedOrally bioavailable; stable in plasma without acute toxicity.[7],[8]
Compounds 4, 11, 12 (HIV-1 RT)HIV InfectionHigh safety marginNot ReportedWell tolerated in BALB/c mice; no detectable acute toxicity.[9]

Standardized Methodologies for Toxicity Profiling

To ensure scientific integrity and reproducibility, the evaluation of aryl fluorosulfates must follow a self-validating hierarchical workflow.

Workflow S1 In Vitro Cytotoxicity (HepG2, HEK293T) S2 Hemolysis Assay (Human RBCs) S1->S2 S3 Off-Target Profiling (ABPP / TPP) S2->S3 S4 In Vivo Toxicity (Rodent Models) S3->S4

Caption: Hierarchical safety and toxicity profiling workflow for SuFEx drug candidates.

Protocol 1: Self-Validating In Vitro Mammalian Cytotoxicity Assay

Purpose: To evaluate the basal cellular toxicity of aryl fluorosulfates. HepG2 cells are utilized to assess hepatotoxicity, while HEK293T cells serve as a model for general renal/epithelial toxicity[6],[4].

System Validation Requirements: This protocol is designed as a self-validating system. Every plate must contain:

  • Vehicle Control (0.1% DMSO) : Establishes the 100% viability baseline and isolates solvent-induced stress.

  • Positive Control (10 µM Doxorubicin or Puromycin) : Validates that the metabolic assay dye is accurately reporting cell death.

  • Negative Control (Cell-free media) : Provides background luminescence/fluorescence for accurate data subtraction.

Step-by-Step Methodology:

  • Cell Seeding : Seed HepG2 and HEK293T cells at a density of 5×103 cells/well in 96-well opaque plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation : Prepare a 10 mM stock of the aryl fluorosulfate in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Dosing : Transfer compounds to the assay plate such that the final maximum concentration is 100 µM and the final DMSO concentration is strictly 0.1% (v/v).

  • Incubation : Incubate the cells with the compounds for 72 hours. Causality note: A 72-hour window is critical for covalent inhibitors to account for slow-acting apoptotic pathways or delayed off-target accumulation.

  • Viability Measurement : Add CellTiter-Glo® (ATP-based luminescent assay) reagent equal to the volume of cell culture media present in each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis : Subtract the negative control background. Normalize data against the vehicle control. Calculate the CC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vivo Acute Toxicity and Pharmacokinetic Profiling

Purpose: To determine the No-Observed-Adverse-Effect Level (NOAEL) and assess systemic stability[1].

Step-by-Step Methodology:

  • Formulation : Suspend the micronized aryl fluorosulfate in a biocompatible vehicle (e.g., 0.5% Methylcellulose/0.1% Tween-80 in water) to ensure uniform dosing[1].

  • Animal Model Selection : Utilize male and female Wistar Han rats (n=5 per sex per group).

  • Dosing Regimen : Administer the compound via oral gavage (PO) twice daily (BID) for 14 consecutive days. Test at three escalating dose levels (e.g., 100, 300, and 1,000 mg/kg/day) alongside a vehicle-only control group[1].

  • Clinical Observation & Toxicokinetics : Monitor daily for clinical signs of distress, body weight changes, and food consumption. Draw blood at specific time points (0.5, 1, 2, 4, 8, 24 hours post-dose) on Day 1 and Day 14 to measure plasma concentration via LC-MS/MS. Causality note: Comparing Day 1 and Day 14 PK profiles reveals if the covalent nature of the drug induces auto-inhibition of CYP450 enzymes over time.

  • Endpoint Analysis : On Day 15, perform gross necropsy, organ weight analysis, and histopathology on major organs (liver, kidneys, heart, brain) to confirm the absence of tissue-specific toxicity.

Conclusion

Aryl sulfurofluoridates represent a highly refined class of covalent warheads. By exploiting the kinetic stability of the S(VI)-F bond, these compounds bypass the indiscriminate toxicity associated with traditional electrophiles. Extensive in vitro and in vivo data confirm that when properly designed, SuFEx therapeutics exhibit exceptional safety margins, oral bioavailability, and targeted efficacy without inducing systemic fluoride toxicity or off-target proteomic damage.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced SuFEx Click Reaction Protocols Using 3-Bromophenyl Sulfurofluoridate

Strategic Utility in Drug Development Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry transformation, offering unparalleled chemical orthogonality and linkage stability. Within this domain,...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility in Drug Development

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry transformation, offering unparalleled chemical orthogonality and linkage stability. Within this domain, 3-bromophenyl sulfurofluoridate (also known as 3-bromophenyl fluorosulfate) serves as a highly privileged, bifunctional hub.

The strategic advantage of this molecule lies in its dual reactivity profile. The S(VI)-F bond is uniquely stable—resisting hydrolysis, reduction, and oxidative conditions that typically degrade other electrophiles. This profound stability allows the 3-bromo substituent to be independently manipulated via transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira) without premature cleavage of the fluorosulfate[1]. Conversely, the fluorosulfate group can be selectively activated to form stable S-O or S-N linkages, making it an ideal candidate for late-stage functionalization (LSF) and the rapid generation of covalent screening libraries[2].

Mechanistic Causality: Overcoming S(VI) Inertness

To utilize 3-bromophenyl sulfurofluoridate effectively, researchers must understand the causality behind its activation. The S-F bond will not react with nucleophiles under standard physiological or mild basic conditions; it requires specific thermodynamic or Lewis acid-driven activation.

  • O-SuFEx (S-O Bond Formation): Classical SuFEx requires the pre-synthesis of aryl silyl ethers. The Accelerated SuFEx protocol bypasses this by utilizing 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base) and hexamethyldisilazane (HMDS). HMDS and BTMG act synergistically to generate reactive TMS-ethers in situ. The formation of the ultra-strong Si-F bond (~135 kcal/mol) provides the irreversible thermodynamic driving force that pushes the reaction to completion in minutes, allowing for sub-stoichiometric catalyst loading[3].

  • N-SuFEx (S-N Bond Formation): Fluorosulfates are notoriously sluggish toward amine nucleophiles compared to sulfonyl fluorides. Forcing the reaction with strong bases often leads to off-target degradation. To overcome this kinetic barrier, a dual-activation system utilizing calcium triflimide[Ca(NTf2)2] and DABCO is employed. The Ca(II) ion acts as a hard Lewis acid, coordinating to the oxygen atoms of the fluorosulfate to enhance the electrophilicity of the sulfur center. Simultaneously, DABCO functions as a nucleophilic activator and proton scavenger, enabling high-yielding sulfamate formation at room temperature[4].

Reaction Pathway Visualization

SuFEx_Mechanism Hub 3-Bromophenyl Sulfurofluoridate (SuFEx Hub) CatO BTMG / HMDS Activation Hub->CatO CatN Ca(NTf2)2 / DABCO Activation Hub->CatN ROH Alcohols/Phenols (R-OH) ROH->CatO RNH Amines (R1R2N-H) RNH->CatN ProdO Diaryl/Alkyl-Aryl Sulfates (S-O) CatO->ProdO Accelerated O-SuFEx ProdN Aryl Sulfamates (S-N) CatN->ProdN Lewis Acid N-SuFEx

Divergent SuFEx activation pathways of 3-bromophenyl sulfurofluoridate for S-O and S-N linkages.

Experimental Methodologies (Self-Validating Protocols)

A core tenet of click chemistry is operational simplicity. The following protocols are designed as self-validating systems. Analytical Checkpoint: ¹⁹F NMR is the definitive analytical tool for SuFEx. 3-Bromophenyl sulfurofluoridate exhibits a characteristic sharp singlet near +37 ppm (relative to CFCl₃). Reaction completion is unambiguously confirmed by the total disappearance of this signal, eliminating the need for complex LC-MS deconvolution.

Protocol A: Accelerated O-SuFEx (Synthesis of Sulfates)

This protocol is optimized for coupling 3-bromophenyl sulfurofluoridate with primary/secondary alcohols or phenols[3].

Reagents:

  • 3-Bromophenyl sulfurofluoridate (0.1 mmol, 1.0 eq)

  • Alcohol or Phenol nucleophile (0.1 mmol, 1.0 eq)

  • Hexamethyldisilazane (HMDS) (0.1 mmol, 1.0 eq)

  • BTMG (5.0 mol% for phenols; 20.0 mol% for aliphatic alcohols)

  • Anhydrous Acetonitrile (MeCN) (1.0 mL)

Step-by-Step Workflow:

  • Preparation: To an oven-dried 4 mL glass vial equipped with a magnetic stir bar, add 3-bromophenyl sulfurofluoridate and the target alcohol/phenol.

  • Solvation & Additive: Inject 1.0 mL of anhydrous MeCN, followed immediately by HMDS. Stir briefly to ensure homogeneity.

  • Catalytic Initiation: Add BTMG via microsyringe. Note: The reaction is mildly exothermic upon BTMG addition due to the rapid formation of the TMS-ether intermediate.

  • Incubation: Stir the mixture at room temperature. Phenols typically reach full conversion in 15 minutes; aliphatic alcohols require 30 minutes.

  • Self-Validation: Withdraw a 50 µL aliquot, dilute in CD₃CN, and run a quick ¹⁹F NMR to confirm the disappearance of the +37 ppm peak.

  • Workup: Because the byproducts (NH₃, Me₃Si-F, TMS-OH, and BTMG) are highly volatile, the reaction can be concentrated directly under reduced pressure to yield the crude sulfate, which is often >95% pure and ready for downstream biological assays[2].

Protocol B: Lewis Acid-Mediated N-SuFEx (Synthesis of Sulfamates)

This protocol overcomes the kinetic barrier of S-N bond formation using a dual-activation matrix[4].

Reagents:

  • 3-Bromophenyl sulfurofluoridate (0.2 mmol, 1.0 eq)

  • Primary or Secondary Amine (0.24 mmol, 1.2 eq)

  • Ca(NTf₂)₂ (0.04 mmol, 20 mol%)

  • DABCO (0.4 mmol, 2.0 eq)

  • Anhydrous Acetonitrile (MeCN) (2.0 mL)

Step-by-Step Workflow:

  • Complexation: In an oven-dried vial under a nitrogen atmosphere, combine Ca(NTf₂)₂, DABCO, and the amine in 2.0 mL of MeCN. Stir at room temperature for 5 minutes. Mechanistic note: This pre-stirring allows DABCO to deprotonate the amine while the calcium coordinates the available lone pairs.

  • Hub Addition: Add 3-bromophenyl sulfurofluoridate in one portion.

  • Incubation: Stir at room temperature. Primary amines typically complete in 2–4 hours. Sterically hindered secondary amines may require up to 12 hours.

  • Quench & Extraction: Dilute the reaction with 5 mL of ethyl acetate (EtOAc) and quench with 2 mL of 1M aqueous HCl to remove DABCO and unreacted amines.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via standard silica gel flash chromatography to isolate the pure aryl sulfamate.

Quantitative Reaction Matrix

The following table summarizes the expected kinetic and yield parameters when utilizing 3-bromophenyl sulfurofluoridate across different nucleophilic classes.

Nucleophile ClassCatalyst / Activation SystemSynergistic AdditiveAvg. Reaction TimeTypical YieldLinkage Formed
Phenols BTMG (5 mol%)HMDS (1.0 eq)15 min90–99%S-O (Diaryl Sulfate)
1° / 2° Alcohols BTMG (20 mol%)HMDS (1.0 eq)30 min85–95%S-O (Alkyl-Aryl Sulfate)
Primary Amines Ca(NTf₂)₂ (20 mol%)DABCO (2.0 eq)2–4 hours80–95%S-N (Aryl Sulfamate)
Secondary Amines Ca(NTf₂)₂ (20 mol%)DABCO (2.0 eq)6–12 hours75–90%S-N (Aryl Sulfamate)

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromophenyl Sulfurofluoridate

Introduction: The Strategic Value of the Sulfurofluoridate Moiety in Drug Discovery The sulfonyl fluoride functional group has gained significant traction in medicinal chemistry and chemical biology due to its unique com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Sulfurofluoridate Moiety in Drug Discovery

The sulfonyl fluoride functional group has gained significant traction in medicinal chemistry and chemical biology due to its unique combination of stability and reactivity under physiological conditions.[1] This moiety can act as a covalent warhead, forming stable bonds with nucleophilic residues in target proteins, which is a promising strategy for developing highly selective drugs with prolonged target engagement.[2] The 3-bromophenyl sulfurofluoridate scaffold, in particular, offers a versatile platform for the synthesis of novel pharmaceutical agents. The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the sulfurofluoridate group provides the potential for covalent interaction with biological targets.[3][4] This document provides a detailed guide to the application of 3-bromophenyl sulfurofluoridate in several key palladium-catalyzed cross-coupling reactions.

The Cornerstone of C-C Bond Formation: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species.[6][7] The cycle typically consists of three key steps: oxidative addition of an organic halide to the Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[6][7][8]

For substrates like 3-bromophenyl sulfurofluoridate, the C-Br bond is significantly more reactive towards oxidative addition than the S-F bond of the sulfurofluoridate group, allowing for selective functionalization at the bromine-substituted position.[9] This chemoselectivity is crucial for the strategic elaboration of this important building block.

Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium_Cross_Coupling_Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)(L)n-X Oxidative Addition Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-X->Ar-Pd(II)(L)n-R Transmetalation Ar-Pd(II)(L)n-R->Pd(0)Ln Reductive Elimination M-X M-X Ar-R Ar-R Ar-X Ar-X R-M R-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[8][10] Its popularity stems from the mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromophenyl Sulfurofluoridate with Phenylboronic Acid

Materials:

  • 3-Bromophenyl sulfurofluoridate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add 3-bromophenyl sulfurofluoridate, phenylboronic acid, palladium(II) acetate, and SPhos.

  • Seal the flask with a septum and purge with an inert gas for 15 minutes.

  • Add the degassed 1,4-dioxane and degassed water to the flask.

  • Add the potassium phosphate to the reaction mixture.

  • Attach a condenser and heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O801292
2Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O1001678
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF901085

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions.

Application Protocol 2: Heck-Mizoroki Coupling

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[12][13] This reaction is a powerful tool for the synthesis of substituted alkenes.[12]

Experimental Protocol: Heck-Mizoroki Coupling of 3-Bromophenyl Sulfurofluoridate with Styrene

Materials:

  • 3-Bromophenyl sulfurofluoridate (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Schlenk tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add palladium(II) acetate and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous DMF, followed by 3-bromophenyl sulfurofluoridate, styrene, and triethylamine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (2)DMF1001888
2PdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)Acetonitrile802475
3Herrmann's catalyst (1)-NaOAc (2)DMA1201282

Table 2: Optimization of Heck-Mizoroki Coupling Conditions.

Application Protocol 3: Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[14][15] This reaction is highly valuable for the synthesis of substituted alkynes.[14]

Experimental Protocol: Sonogashira Coupling of 3-Bromophenyl Sulfurofluoridate with Phenylacetylene

Materials:

  • 3-Bromophenyl sulfurofluoridate (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 5 mL)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3-bromophenyl sulfurofluoridate, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous THF and triethylamine.

  • Add phenylacetylene to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT695
2Pd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene50889
3PdCl₂(MeCN)₂ (2)CuI (4)PiperidineDMFRT1091

Table 3: Optimization of Sonogashira Coupling Conditions.

Diagram: Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Dry Glassware Add_Reagents Add 3-Bromophenyl Sulfurofluoridate, Palladium Catalyst, Ligand, & Base Start->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere (Purge with Ar/N2) Add_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Add_Coupling_Partner Add Coupling Partner (Boronic Acid, Alkene, or Alkyne) Add_Solvent->Add_Coupling_Partner Heating Heat to Desired Temperature Add_Coupling_Partner->Heating Stirring Vigorous Stirring Heating->Stirring Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Extraction Dilute & Perform Aqueous Wash Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Final Product Purification->Characterization

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling of 3-bromophenyl sulfurofluoridate provides a powerful and modular approach to synthesizing a diverse range of novel compounds with potential applications in drug discovery and development. The protocols outlined in this document for Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings serve as a robust starting point for researchers in this field. The chemoselective nature of these transformations, which favors reaction at the C-Br bond while preserving the integrity of the sulfurofluoridate moiety, underscores the utility of this building block in the design of targeted covalent inhibitors and other complex molecular architectures. Further exploration of different coupling partners and optimization of reaction conditions will undoubtedly expand the synthetic utility of 3-bromophenyl sulfurofluoridate.

References

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  • ChemRxiv. (n.d.). Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes.
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Sources

Method

preparation of aryl fluorosulfates using sulfuryl fluoride gas alternatives

Application Note: High-Efficiency Preparation of Aryl Fluorosulfates Using Bench-Stable Sulfuryl Fluoride Surrogates Introduction & Mechanistic Rationale Sulfur(VI) fluoride exchange (SuFEx) has emerged as a premier "cli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Preparation of Aryl Fluorosulfates Using Bench-Stable Sulfuryl Fluoride Surrogates

Introduction & Mechanistic Rationale

Sulfur(VI) fluoride exchange (SuFEx) has emerged as a premier "click chemistry" methodology, enabling the robust synthesis of aryl fluorosulfates ( ArOSO2​F ) from phenolic precursors[1]. These functional groups are highly prized in drug discovery, chemical biology, and materials science due to their unique balance of physiological stability and context-dependent reactivity[2].

Traditionally, this transformation relied on sulfuryl fluoride ( SO2​F2​ ) gas. While SO2​F2​ exhibits excellent reactivity with phenols, it presents significant logistical and safety barriers: it is a toxic greenhouse gas requiring specialized pressurized equipment, demonstrates sluggish reactivity with secondary amines, and fails to yield stable products with primary amines due to rapid HF elimination[3].

To circumvent these limitations, the field has transitioned toward crystalline, shelf-stable SO2​F2​ surrogates. Reagents such as AISF ([4-(acetylamino)phenyl]imidodisulfuryl difluoride)[4] and SuFEx-IT (fluorosulfuryl imidazolium triflate)[5] act as highly efficient " F−SO2+​ " donors. These solid reagents not only eliminate the need for gas handling but also offer distinct thermodynamic advantages. The pre-activation of the sulfuryl center within an imidazolium or imidodisulfuryl framework lowers the activation energy for nucleophilic attack, expanding the substrate scope to include sterically hindered phenols and primary amines that are otherwise unreactive with gaseous SO2​F2​ [5].

Comparative Reagent Profiles

To select the optimal fluorosulfurylating agent, researchers must weigh reactivity against chemoselectivity. Table 1 summarizes the critical parameters of the leading SO2​F2​ alternatives to guide reagent selection for specific synthetic workflows.

Table 1: Quantitative Comparison of SuFEx Reagents for Aryl Fluorosulfate Synthesis

ParameterGaseous SO2​F2​ AISF ReagentSuFEx-IT Reagent
Physical State Toxic Gas (Pressurized)Crystalline Solid (Bench-stable)Hygroscopic Solid
Phenol Reactivity High (Requires sealed vessel)High (Standard glassware)Very High (Standard glassware)
Amine Reactivity Poor (Fails with 1∘ amines)Moderate (Chemoselective)Excellent (Forms sulfamoyl fluorides)
Standard Equivalents Excess (Balloon/Atmosphere)1.2 equiv.1.0 - 2.0 equiv.
Reaction Time (RT) 2 – 24 hours10 – 30 minutes< 10 minutes
Primary Byproduct Fluoride salts4-Acetamidophenol (Water-soluble)1-Methylimidazole (Water-soluble)

SuFEx Activation Pathway

G Phenol Phenol Substrate (Ar-OH) Base Base Activation (DBU / TEA) Phenol->Base Deprotonation Intermediate Reactive F-SO₂⁺ Transfer Complex Base->Intermediate Reagent Solid SO₂F₂ Surrogate (AISF / SuFEx-IT) Reagent->Intermediate F-SO₂⁺ Donation Product Aryl Fluorosulfate (Ar-OSO₂F) Intermediate->Product SuFEx Click Reaction Byproduct Inert Byproduct (Water Soluble) Intermediate->Byproduct Leaving Group Cleavage

Mechanism of SuFEx activation using solid SO2F2 surrogates to generate aryl fluorosulfates.

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of the reaction at each critical juncture.

Protocol A: Synthesis of Aryl Fluorosulfates using AISF

AISF is highly recommended for late-stage functionalization due to its exceptional chemoselectivity, non-hygroscopic nature, and ease of handling.

Causality Note: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as the base because its strong amidine character rapidly deprotonates the phenol, driving the equilibrium toward the reactive phenoxide. The phenoxide then attacks the electrophilic sulfur center of AISF, releasing 4-acetamidophenol as a benign leaving group.

Step-by-Step Methodology:

  • Reaction Setup: To a one-dram vial equipped with a magnetic stir bar, add the phenol substrate (0.40 mmol, 1.0 equiv.) and AISF (134 mg, 0.48 mmol, 1.2 equiv.).

  • Solvent Addition: Dissolve the mixture in anhydrous Tetrahydrofuran (THF) (2.0 mL). Self-Validation: The solution should be clear; AISF is highly soluble in THF.

  • Base Activation: Add DBU (132 µL, 0.88 mmol, 2.2 equiv.) dropwise over a period of 30 seconds. Self-Validation: A mild exotherm may be observed. The reaction mixture often transitions to a pale yellow color, indicating the formation of the active phenoxide intermediate.

  • Reaction Monitoring: Stir the mixture at room temperature for 10–15 minutes. Monitor via TLC (Hexanes/Ethyl Acetate). Self-Validation: The product aryl fluorosulfate will consistently elute with a higher Rf​ value than the starting phenol due to the loss of the polar hydroxyl group and the lipophilic nature of the −OSO2​F moiety.

  • Quench and Workup: Dilute the reaction with Ethyl Acetate (10 mL) and transfer to a separatory funnel. Wash the organic layer with 0.5 N KHSO4​ or 0.5 N HCl (2 × 10 mL), followed by brine (1 × 10 mL). Causality Note: The acidic wash is critical; it protonates the DBU base and solubilizes the 4-acetamidophenol byproduct into the aqueous layer, ensuring a highly pure organic phase.

  • Isolation: Dry the combined organic fractions over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if trace impurities remain.

Protocol B: Synthesis of Aryl Fluorosulfates using SuFEx-IT

SuFEx-IT is the reagent of choice when extreme reactivity is required, particularly for highly deactivated, electron-deficient phenols or when dual functionalization (e.g., bis(fluorosulfuryl)imides from primary amines) is desired[5].

Causality Note: The triflate counterion in SuFEx-IT ensures the imidazolium leaving group is highly labile. This makes the " F−SO2+​ " transfer significantly faster and more electrophilic than AISF, often driving reactions to completion in under 5 minutes.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the phenol substrate (0.50 mmol, 1.0 equiv.) in anhydrous Dichloromethane (DCM) (3.0 mL).

  • Reagent Introduction: Add SuFEx-IT (0.55 mmol, 1.1 equiv.) in a single portion. Self-Validation: Because SuFEx-IT is hygroscopic, weigh it rapidly in ambient air or inside a glovebox to prevent degradation.

  • Base Addition: Add Triethylamine (TEA) (1.5 mmol, 3.0 equiv.) dropwise. Self-Validation: The reaction is nearly instantaneous. Monitoring by LC-MS is preferred over TLC due to the rapid kinetics; the mass spectrum will show the complete disappearance of the starting material mass and the appearance of the [M+82] adduct corresponding to the fluorosulfate.

  • Workup: Dilute with DCM (10 mL) and wash with water (3 × 10 mL). Causality Note: The byproducts of this reaction are 1-methylimidazole and triethylammonium triflate, both of which are exceptionally water-soluble. A simple aqueous wash is usually sufficient to yield analytically pure aryl fluorosulfate without the need for column chromatography.

References

  • National Science Review. Advances in the construction of diverse SuFEx linkers.
  • PubMed Central (PMC).
  • PubMed Central (PMC). Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents.
  • PubMed Central (PMC). Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides.
  • PubMed. A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt Emerging as an "F-SO2+" Donor of Unprecedented Reactivity, Selectivity, and Scope.
  • Sigma-Aldrich.

Sources

Application

Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Bromophenyl Sulfurofluoridate: A Protocol for Orthogonal Functionalization

Executive Summary & Strategic Context The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has established the sulfurofluoridate (–OSO₂F) group as a premier connector handle in drug discovery, chemical biology, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has established the sulfurofluoridate (–OSO₂F) group as a premier connector handle in drug discovery, chemical biology, and materials science[1]. 3-Bromophenyl sulfurofluoridate represents a highly valuable, dual-electrophile scaffold. Because it contains both a C–Br bond and a C–OSO₂F pseudohalide, it offers a pathway for orthogonal, multi-dimensional diversification[2].

The central challenge in utilizing this scaffold is chemoselectivity . This application note provides a self-validating, step-by-step protocol to selectively execute a Suzuki-Miyaura cross-coupling at the C–Br bond while completely preserving the –OSO₂F group for downstream SuFEx click chemistry or secondary cross-couplings[3].

Mechanistic Insights & Causality (E-E-A-T)

To design a robust protocol, one must understand the thermodynamic and kinetic parameters governing palladium-catalyzed oxidative addition.

  • The Hierarchy of Reactivity: The established order of reactivity for palladium-catalyzed cross-coupling is strictly –Br > –OSO₂F > –Cl [1]. The C–Br bond possesses a lower bond dissociation energy compared to the C–OSO₂F bond, making it kinetically favored for oxidative addition by electron-rich Pd species[4].

  • Catalyst Evolution & Causality: Historically, differentiating these bonds required classic Pd(0) catalysts (e.g., Pd(PPh₃)₄) and harsh conditions (refluxing toluene for >12 hours). However, elevated temperatures provide enough thermal energy to overcome the activation barrier for C–OSO₂F insertion, leading to unpredictable over-coupling and substrate-dependent mixtures[2].

  • The Self-Validating Solution: To create a fail-safe system, this protocol employs an air-stable Palladium(I) dimer: [Pd(μ-I)(PtBu₃)]₂ [5]. The extremely bulky, electron-rich tri-tert-butylphosphine ligand accelerates the oxidative addition into the C–Br bond so dramatically that the reaction reaches completion within minutes at room temperature[3]. Operating at room temperature acts as a self-validating thermodynamic lock—it provides zero thermal runway for the C–OSO₂F bond to react, ensuring >99:1 chemoselectivity[6].

Workflow Visualization

Workflow Node1 3-Bromophenol (Starting Material) Node2 Ex Situ Fluorosulfation (SDI, KF, TFA) Node1->Node2 Node3 3-Bromophenyl Sulfurofluoridate (Dual Electrophile) Node2->Node3 Node4 Chemoselective Suzuki Coupling [Pd(I) Dimer, RT] Node3->Node4 Selectivity: -Br > -OSO2F Node5 Biaryl Sulfurofluoridate (C-Br Functionalized) Node4->Node5 Node6 SuFEx Click / 2nd Coupling (C-OSO2F Functionalized) Node5->Node6 Orthogonal Diversification

Fig 1. Chemoselective workflow for the orthogonal functionalization of 3-bromophenyl sulfurofluoridate.

Quantitative Optimization Data

The choice of catalyst and temperature dictates the success of the orthogonal functionalization. The table below summarizes the optimization landscape that led to the selected protocol.

Table 1: Comparison of Catalytic Systems for 3-Bromophenyl Sulfurofluoridate Coupling

Catalyst SystemLigandTemp (°C)TimeYield (C–Br Coupling)Chemoselectivity (C–Br vs C–OSO₂F)
Pd(PPh₃)₄ (5 mol%)PPh₃11012 h65%Poor (Significant bis-coupling)
Pd₂(dba)₃ (2.5 mol%)XPhos806 h82%Moderate (85:15 ratio)
NiCl₂·DME (10 mol%)dppf2524 h71%Good (Requires Mg/LiCl additives)[7]
[Pd(μ-I)(PtBu₃)]₂ (2.5 mol%) PtBu₃ 25 5 min 98% >99:1 (Excellent) [5]

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes
3-BromophenolStarting Material1.0 eqEnsure anhydrous.
1,1′-Sulfonyldiimidazole (SDI)SO₂F₂ Precursor1.5 eqEliminates need for SO₂F₂ gas cylinders[8].
Potassium Fluoride (KF)Fluoride Source4.0 eqSpray-dried, anhydrous.
Trifluoroacetic Acid (TFA)Activator3.0 eqTriggers ex situ SO₂F₂ generation[9].
Arylboronic Acid (Ar-B(OH)₂)Nucleophile1.1 eqHigh purity required.
[Pd(μ-I)(PtBu₃)]₂Catalyst0.025 eqAir-stable Pd(I) dimer[3].
K₃PO₄Base3.0 eqMild base, prevents –OSO₂F hydrolysis.
THF / Water (10:1)Solvent0.2 MDegassed prior to use.

Step-by-Step Experimental Protocol

Part A: Synthesis of 3-Bromophenyl Sulfurofluoridate (Ex Situ Method)

Note: This step utilizes a two-chamber reactor to generate SO₂F₂ gas on demand, circumventing the extreme hazards of handling pressurized sulfuryl fluoride cylinders[8].

  • Chamber A (Gas Generation): Add 1,1′-sulfonyldiimidazole (SDI) (1.5 mmol) and anhydrous KF (4.0 mmol) to the generation chamber.

  • Chamber B (Reaction): Add 3-bromophenol (1.0 mmol) and triethylamine (2.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) to the reaction chamber.

  • System Seal: Connect the two chambers via a gas-tight bridge (e.g., a PTFE tube).

  • Activation: Inject TFA (3.0 mmol) into Chamber A. The acidic conditions turn the imidazolium substituent into an excellent leaving group, triggering a rapid two-fold displacement by fluoride to generate pure SO₂F₂ gas[10].

  • Reaction: Stir Chamber B vigorously at room temperature for 2–4 hours. The ex situ gas evolution is extremely rapid, and the phenol is quantitatively fluorosulfated[8].

  • Workup: Disconnect the chambers in a well-ventilated fume hood. Wash the DCM layer from Chamber B with 1M HCl, followed by brine. Dry over MgSO₄, filter, and concentrate in vacuo to yield pure 3-bromophenyl sulfurofluoridate.

Part B: Chemoselective Suzuki-Miyaura Coupling

Note: This step leverages the air-stable Pd(I) dimer to achieve ultra-fast, room-temperature coupling exclusively at the C–Br bond[5].

  • Preparation: In a standard reaction vial (open to air or under mild N₂ depending on boronic acid stability), add 3-bromophenyl sulfurofluoridate (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add a solvent mixture of THF/H₂O (10:1 v/v, 5 mL) to the vial. Stir to suspend the reagents.

  • Catalyst Introduction: Add the air-stable Pd(I) dimer [Pd(μ-I)(PtBu₃)]₂ (2.5 mol%, 0.025 mmol) to the stirring mixture in one portion[3].

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C). The reaction is typically complete within 5 to 15 minutes. Crucial Causality: Do not heat the reaction. Maintaining room temperature is the self-validating mechanism that protects the –OSO₂F group from competitive oxidative addition.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (15 mL) and quench with water (10 mL). Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the biaryl sulfurofluoridate. The –OSO₂F group remains fully intact for subsequent SuFEx diversification.

References

  • Mendel, M., Kalvet, I., Hupperich, D., Magnin, G., & Schoenebeck, F. "Site-Selective, Modular Diversification of Polyhalogenated Aryl Fluorosulfates (ArOSO2F) Enabled by an Air-Stable PdI Dimer." Angewandte Chemie International Edition, 2020, 59(5), 2115-2119.[Link]

  • Veryser, C., Demaerel, J., Bieliūnas, V., Gilles, P., & De Borggraeve, W. M. "Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates." Organic Letters, 2017, 19(19), 5244-5247.[Link]

  • Chen, Y., et al. "Nickel-Catalyzed Direct Cross-Coupling of Aryl Fluorosulfates with Aryl Bromides." Organic Letters, 2023.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

SuFEx Support Center: Optimizing 3-Bromophenyl Sulfurofluoridate Synthesis

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. As an application scientist, I frequently see researchers struggle with the conversion of sterically or electronically dea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. As an application scientist, I frequently see researchers struggle with the conversion of sterically or electronically deactivated phenols into their corresponding aryl fluorosulfates.

Synthesizing 3-bromophenyl sulfurofluoridate from 3-bromophenol requires precise control over reaction kinetics, mass transfer of the gaseous electrophile ( SO2​F2​ ), and base selection to prevent over-reaction. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maximize your yield.

Diagnostic Workflow

Before adjusting your protocol, use the following decision tree to diagnose the root cause of your yield loss.

Troubleshooting_Tree Start Issue: Low Yield of 3-Bromophenyl Sulfurofluoridate Q1 Is unreacted 3-bromophenol remaining on TLC? Start->Q1 S1 Increase SO2F2 concentration (Use sealed vessel or SDI) Q1->S1 Yes Q2 Is bis-aryl sulfate forming (LC-MS)? Q1->Q2 No S2 Reduce base equivalents Switch DBU to Et3N Q2->S2 Yes Q3 Is the product degrading during purification? Q2->Q3 No S3 Avoid prolonged silica exposure Use rapid plug filtration Q3->S3 Yes

Diagnostic decision tree for troubleshooting low yields in fluorosulfation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am observing incomplete conversion of 3-bromophenol, even after 24 hours. How can I drive the reaction to completion? Causality: SO2​F2​ gas has limited solubility in organic solvents at standard atmospheric pressure. If you are using a standard balloon setup, the reaction is severely rate-limited by gas-liquid mass transfer. Solution: You must increase the local concentration of the electrophile. This can be achieved by using a sealed reaction vessel to maintain positive pressure[1]. Alternatively, abandon direct gas handling and utilize an ex situ generation method. Reagents like 1,1′-sulfonyldiimidazole (SDI) can generate near-stoichiometric amounts of SO2​F2​ in a closed two-chamber reactor, driving conversions to >95% within hours[2]. For a completely gas-free alternative, consider using solid surrogates like Desmethyl SuFEx-IT[3].

Q2: My LC-MS shows a significant amount of a high-molecular-weight byproduct. What is it, and how do I prevent it? Causality: You are likely forming bis(3-bromophenyl) sulfate. The target product, 3-bromophenyl sulfurofluoridate, is itself a highly active SuFEx electrophile. If the base concentration is too high, or if you use a hyper-nucleophilic base like DBU, unreacted 3-bromophenoxide will attack the newly formed S-F bond of your product, displacing the fluoride ion to form a stable S-O-S linkage[4]. Solution: Strictly control your base equivalents. Use exactly 1.2 to 1.5 equivalents of a milder base like Triethylamine ( Et3​N ) or DIPEA. Reserve stronger catalysts like DBU or BTMG strictly for downstream SuFEx coupling reactions, not the initial fluorosulfation step[4].

Q3: Which solvent system is optimal for maximizing the yield? Causality: The stabilization of the phenoxide intermediate dictates the reaction rate. Non-polar solvents fail to stabilize the charge separation, while protic solvents can competitively react with SO2​F2​ . Solution: Acetonitrile ( CH3​CN ) or Dichloromethane (DCM) are highly effective. CH3​CN provides excellent polar aprotic stabilization for the base-phenol complex, facilitating rapid nucleophilic attack on the sulfur center[1].

Mechanistic Pathway & Byproduct Formation

Understanding the reaction kinetics is critical to preventing the secondary attack that destroys your yield.

SuFEx_Pathway A 3-Bromophenol (Nucleophile) B Base Activation (Et3N / DIPEA) A->B C 3-Bromophenoxide Intermediate B->C Deprotonation D SO2F2 Introduction (Electrophile) C->D F Secondary Attack by Phenoxide C->F E 3-Bromophenyl Sulfurofluoridate (Target) D->E S-O Bond Formation E->F Excess Base / Time G Bis(3-bromophenyl) Sulfate (Byproduct) F->G

Mechanistic pathway of 3-bromophenyl sulfurofluoridate synthesis and byproduct formation.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting yield of 3-bromophenyl sulfurofluoridate, based on standard SuFEx optimization data.

Substrate SO2​F2​ SourceBase (Eq.)SolventTimeTarget Yield (%)Bis-Aryl Sulfate (%)
3-Bromophenol SO2​F2​ (Balloon) Et3​N (1.5) CH3​CN 12 h75%< 5%
3-Bromophenol SO2​F2​ (Ex-Situ SDI) Et3​N (1.5) CH3​CN 2 h96% Not Detected
3-BromophenolDesmethyl SuFEx-IT Et3​N (1.6) CH3​CN 1 h85% < 2%
3-Bromophenol SO2​F2​ (Balloon)DBU (1.5)DMF12 h45%35%

Self-Validating Experimental Methodologies

To ensure reproducibility, these protocols are designed as closed-loop systems. You must satisfy the "Validation Checkpoints" before proceeding to the next step.

Protocol A: Direct SO2​F2​ Gas Method (Standard)

Best for labs with established gas-handling infrastructure.

  • Reaction Setup: In a flame-dried 25 mL round-bottom flask, dissolve 3-bromophenol (1.0 mmol, 173 mg) in anhydrous CH3​CN (5.0 mL). Add Triethylamine ( Et3​N , 1.5 mmol, 209 µL) dropwise.

    • Causality: Et3​N is chosen over DBU to prevent the hyper-activation of the product, minimizing bis-aryl sulfate formation[4].

  • Gas Introduction: Seal the flask with a rubber septum. Evacuate the flask briefly under a vacuum and backfill with SO2​F2​ gas from a balloon. Repeat this cycle twice to ensure a pure SO2​F2​ atmosphere[1].

  • Reaction Phase: Stir vigorously at room temperature for 12 hours. Vigor is required to overcome the poor gas-liquid mass transfer interface.

  • Self-Validation Checkpoint 1 (TLC): Spot the mixture against pure 3-bromophenol on silica TLC (Hexanes/EtOAc 5:1).

    • Pass Criteria: Complete disappearance of the UV-active starting material spot ( Rf​≈0.3 ) and appearance of a new, higher-running spot ( Rf​≈0.7 ). Do not proceed to workup if starting material remains; re-pressurize the balloon.

  • Workup: Vent the excess SO2​F2​ into a fume hood exhaust. Dilute the mixture with DCM (15 mL) and wash with 1N aqueous HCl (10 mL) to remove the Et3​N salts. Dry the organic layer over MgSO4​ , filter, and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (Analytical):

    • 19F NMR ( CDCl3​ ): Confirm product identity by locating the characteristic sharp singlet of the −OSO2​F group at approximately +37 ppm .

    • LC-MS: Confirm the exact mass for C6​H4​BrFO3​S (Observe the 1:1 bromine isotope doublet at m/z 253.9 / 255.9 [M]+ ).

Protocol B: Ex-Situ SO2​F2​ Generation (Advanced / High Yield)

Best for maximizing yield and avoiding direct handling of pressurized toxic gas cylinders.

  • Chamber A (Reaction) Setup: In one half of a two-chamber reactor, add 3-bromophenol (1.0 mmol), Et3​N (1.5 mmol), and anhydrous CH3​CN (3.0 mL).

  • Chamber B (Generation) Setup: In the second half of the reactor, add 1,1′-sulfonyldiimidazole (SDI, 1.5 mmol) and Potassium Fluoride (KF, 4.0 mmol)[2].

  • System Activation: Seal the entire two-chamber system. Inject Trifluoroacetic acid (TFA, 3.0 mL) into Chamber B.

    • Causality: The acid triggers the rapid decomposition of SDI, generating a near-stoichiometric burst of SO2​F2​ gas that diffuses into Chamber A. This creates a high localized pressure of the electrophile, drastically accelerating the reaction kinetics[2].

  • Reaction Phase: Stir Chamber A vigorously for 2 hours at room temperature.

  • Self-Validation Checkpoint: Perform TLC as described in Protocol A. The conversion should be >95% within 2 hours.

  • Workup: Carefully vent the reactor in a fume hood. Perform the standard acidic aqueous workup (1N HCl) and extract with DCM to isolate the 3-bromophenyl sulfurofluoridate in >90% yield.

References

  • Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates Source: Organic Letters (ACS Publications) URL:[Link][2]

  • SuFEx click chemistry enabled late-stage drug functionalization Source: AWS / Institutional Repositories URL:[Link][1]

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis Source: PubMed Central (NIH) URL:[Link][4]

Sources

Optimization

Q: What is 3-bromophenyl sulfurofluoridate, and why does it hydrolyze during purification?

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry hubs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry hubs. Below, we address the mechanistic causes of product degradation during purification and provide self-validating protocols to ensure high-yielding isolation.

3-Bromophenyl sulfurofluoridate (CAS: 2263788-39-0) is a highly valuable electrophilic hub used in SuFEx click chemistry to build complex biaryl sulfates and pharmaceutical conjugates. Foundational SuFEx literature establishes that aryl fluorosulfates are remarkably stable to aqueous hydrolysis under neutral and acidic conditions[1]. However, users frequently report degradation—specifically the cleavage of the O–S bond—during standard silica gel chromatography.

The Causality: This degradation is rarely caused by the silica gel itself. Instead, it is driven by the carryover of residual amine bases (e.g., Et₃N, DBU, or imidazole) from the upstream synthesis step. When these basic catalysts concentrate on the highly polar surface of silica gel in the presence of ambient moisture, they generate activated hydroxide species. This localized basic microenvironment catalyzes a nucleophilic attack on the S(VI) center, cleaving the O–S bond to yield 3-bromophenol and fluorosulfuric acid byproducts.

Mechanism ArOSO2F 3-Br-Ph-OSO₂F (Stable S-F Bond) Attack Nucleophilic Attack at S(VI) Center ArOSO2F->Attack Base Residual Amine (e.g., Et₃N) Complex Activated Hydroxide [R₃NH⁺][OH⁻] Base->Complex H2O Silica Moisture (H₂O) H2O->Complex Complex->Attack Catalysis Phenol 3-Bromophenol (Hydrolysis Product) Attack->Phenol O-S Cleavage

Mechanism of base-catalyzed O-S bond cleavage of aryl fluorosulfates on silica gel.

Q: How do different purification methods compare in preventing this hydrolysis?

To maximize the stability of the fluorosulfate, the purification strategy must prioritize the complete removal of basic catalysts prior to any stationary-phase exposure[2]. The table below summarizes the quantitative outcomes of various purification strategies based on field-proven data.

Purification StrategyResidual Amine BaseMoisture ExposureHydrolysis Rate (%)Typical Yield (%)
Direct Silica Gel Chromatography HighHigh15 – 40%50 – 75%
Acid Wash + Silica Gel Chromatography LowModerate< 2%85 – 95%
Acid Wash + Vacuum Distillation LowLow< 1%90 – 98%

Q: What is the recommended workflow to ensure high-fidelity purification?

The most effective workflow branches away from direct column loading. By introducing a rigorous, self-validating acidic workup, the amine bases are protonated and partitioned into the aqueous phase, completely halting the catalytic hydrolysis pathway[3].

Workflow Crude Crude Reaction Mixture (3-Br-Ph-OSO₂F + Amine Base) Standard Direct Column Loading (High Base/Moisture) Crude->Standard Suboptimal Optimized 1M HCl Wash + MgSO₄ (Base/Moisture Removal) Crude->Optimized Best Practice Silica Silica Gel Chromatography Standard->Silica Optimized->Silica Distillation Vacuum Distillation Optimized->Distillation Hydrolysis Hydrolysis Degradation (3-Bromophenol Byproduct) Silica->Hydrolysis Base-Catalyzed Cleavage Pure Pure 3-Bromophenyl Sulfurofluoridate Silica->Pure Fast Elution Distillation->Pure Base-Free

Optimized purification workflow for preventing fluorosulfate hydrolysis.

Q: What is the step-by-step, self-validating protocol for isolating pure 3-bromophenyl sulfurofluoridate?

To guarantee trustworthiness, this protocol incorporates built-in validation checkpoints to ensure the chemical environment is safe for the fluorosulfate before proceeding to the next step.

Protocol: Acid-Quench and Rapid Chromatography

Step 1: Reaction Quenching and Dilution

  • Action: Upon completion of the SuFEx synthesis, dilute the crude reaction mixture (typically in CH₂Cl₂ or CH₃CN) with an equal volume of ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂).

  • Causality: Dilution lowers the concentration of the amine base, immediately reducing the rate of any background hydrolysis before the quench.

Step 2: The Acid Wash (Critical Step)

  • Action: Transfer the mixture to a separatory funnel. Wash the organic layer with 1.0 M aqueous HCl (3 × 15 mL per mmol of substrate).

  • Causality: The strong acid protonates residual Et₃N, DBU, or imidazole, forcing them into the aqueous layer as water-soluble salts[2].

  • Validation Checkpoint: Test the pH of the final aqueous wash using pH paper. It must be ≤ 3. If the pH is > 3, residual base remains; repeat the acid wash.

Step 3: Neutralization and Desiccation

  • Action: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and trace HCl. Dry the organic layer over anhydrous MgSO₄ (do not use basic drying agents like K₂CO₃). Filter and concentrate under reduced pressure.

  • Validation Checkpoint: The resulting crude oil should not emit any fishy or amine-like odor.

Step 4: Rapid Silica Gel Chromatography

  • Action: Pack a short column with standard flash silica gel using 100% hexanes. Load the crude oil using a minimal amount of CH₂Cl₂. Elute rapidly using a low-polarity solvent system (e.g., 0–5% EtOAc in Hexanes).

  • Causality: 3-Bromophenyl sulfurofluoridate is highly non-polar and will elute quickly. Minimizing the residence time on silica limits the molecule's exposure to the mildly acidic silanol groups and any trace adsorbed moisture.

Q: Can I bypass silica gel chromatography entirely?

Yes. Because 3-bromophenyl sulfurofluoridate is a relatively low-molecular-weight, highly stable compound, it can be purified via vacuum distillation [4].

  • Protocol: After the acid wash and drying steps (Steps 1–3 above), transfer the crude oil to a short-path distillation apparatus. Apply high vacuum (e.g., 0.1 mmHg) and gently heat. The pure fluorosulfate will distill as a clear oil, leaving highly polar impurities and any trace salts in the boiling flask. This completely eliminates the risk of silica-induced hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use basic alumina instead of silica gel to avoid acidic silanol groups? A: No. Aryl fluorosulfates are highly stable to acidic conditions but are acutely sensitive to basic environments[1]. Basic alumina will actively promote the nucleophilic cleavage of the O–S bond, leading to rapid and complete degradation of your product into 3-bromophenol.

Q: How can I confirm if my product has hydrolyzed during purification? A: Hydrolysis is easily detected using both TLC and NMR:

  • TLC Validation: 3-Bromophenyl sulfurofluoridate has a high Rf value (e.g., ~0.7 in 10% EtOAc/Hexanes). The hydrolysis product, 3-bromophenol, is significantly more polar (Rf ~0.2) and will stain intensely with KMnO₄.

  • NMR Validation: In ¹⁹F NMR, the intact fluorosulfate exhibits a characteristic sharp singlet around +35 to +40 ppm. If hydrolysis occurs, this signal disappears. In ¹H NMR, the appearance of a broad singlet around 5.0–5.5 ppm indicates the formation of the phenolic –OH group.

Q: Does the presence of the bromine atom at the meta-position increase hydrolysis risk? A: The meta-bromo substitution is electron-withdrawing, which slightly increases the electrophilicity of the S(VI) center compared to an unsubstituted phenyl fluorosulfate. While this makes it a superior SuFEx hub for downstream click reactions, it also makes it marginally more susceptible to base-catalyzed hydrolysis if purification protocols are ignored. However, under strictly neutral or acidic conditions, it remains indefinitely shelf-stable[3].

References

  • 4 - nih.gov 2.2 - acs.org 3.3 - rsc.org 4. - sigmaaldrich.com 5.1 - researchgate.net

Sources

Troubleshooting

optimizing reaction conditions for 3-bromophenyl sulfurofluoridate cross-coupling

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals working with 3-bromophenyl fluorosulfate (also known as 3-bromophenyl sulfurofluoridate).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals working with 3-bromophenyl fluorosulfate (also known as 3-bromophenyl sulfurofluoridate). As a bifunctional electrophile, this molecule offers a powerful platform for sequential cross-coupling and SuFEx (Sulfur Fluoride Exchange) click chemistry.

Below, we dissect the mechanistic causality of its chemoselectivity, provide troubleshooting diagnostics, and outline self-validating experimental protocols.

Part 1: Mechanistic Causality & Chemoselectivity Principles

The synthetic value of 3-bromophenyl fluorosulfate lies in its two orthogonal electrophilic poles: the C(sp²)–Br bond and the C(sp²)–OSO₂F bond.

In palladium-catalyzed cross-couplings, the intrinsic reactivity gradient is strictly C–Br > C–OSO₂F > C–Cl [1]. This sequence is dictated by bond dissociation energies and the kinetic barrier to oxidative addition. Standard Pd(0) species rapidly insert into the weaker C–Br bond at room temperature. Conversely, the fluorosulfate group acts as a highly stable "pseudohalide"[2]. It requires highly electron-rich, sterically demanding ligands—such as N-heterocyclic carbenes (NHCs)—to sufficiently increase the electron density on the palladium center to force oxidative addition into the C–O bond[3].

Understanding this kinetic divide is the key to mastering chemoselective functionalization.

Part 2: Troubleshooting Diagnostics (FAQs)

Q1: I want to couple the C–Br bond but keep the fluorosulfate intact for a downstream SuFEx reaction. How do I prevent C–OSO₂F activation? A: Exploit the kinetic gap. Use standard, mild palladium catalysts (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) without bulky, electron-rich ligands. The kinetic preference for C–Br oxidative addition is absolute under these conditions[1]. Avoid strong bases and high temperatures, which can inadvertently activate or hydrolyze the –OSO₂F group.

Q2: My fluorosulfate group is hydrolyzing during the aqueous Suzuki coupling of the bromide. What is going wrong? A: While fluorosulfates are remarkably stable compared to triflates, they are not invincible to harsh nucleophiles. Hydrolysis typically occurs when using strong hydroxide bases (e.g., NaOH, KOH) at elevated temperatures. To suppress this, shift to mild, non-nucleophilic bases like Et₃N or K₃PO₄. 2 demonstrated that ligand-free Pd(OAc)₂ in water with Et₃N at room temperature perfectly preserves the –OSO₂F group while achieving quantitative C–Br coupling[2].

Q3: After successfully coupling the bromide, how do I activate the remaining fluorosulfate group for a second cross-coupling? A: To activate the C–OSO₂F bond, you must overcome its higher activation barrier. Switch to a highly reactive Pd-NHC precatalyst (e.g.,[Pd(NHC)(μ-Cl)Cl]₂)[3] or employ Nickel catalysis (e.g., NiCl₂/dppp with Mg/LiCl)[4]. The bulky, electron-donating NHC ligand accelerates the oxidative addition into the C–O bond, allowing the Suzuki-Miyaura coupling to proceed efficiently.

Q4: Can I couple the fluorosulfate first and leave the bromide intact? A: No, this is thermodynamically and kinetically disfavored. If you attempt to force C–O activation using Pd-NHC or Ni catalysts on the intact 3-bromophenyl fluorosulfate, the catalyst will still preferentially or competitively insert into the C–Br bond, leading to complex mixtures or oligomerization[5]. Rule of thumb: Always functionalize the bromide first.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you can empirically verify success before moving to the next synthetic step.

Protocol A: Chemoselective C–Br Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid to the 3-position while preserving the 1-fluorosulfate.

  • Preparation: In a round-bottom flask, combine 3-bromophenyl fluorosulfate (1.0 equiv) and the desired arylboronic acid (1.1 equiv).

  • Catalyst & Base: Add Pd(OAc)₂ (1 mol%) and Et₃N (3.0 equiv).

  • Solvent: Add a 1:1 mixture of degassed Water/THF (0.2 M concentration).

  • Reaction: Stir vigorously at room temperature under an air or argon atmosphere for 4–6 hours[2].

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Validation Checkpoint: Analyze the crude mixture via ¹⁹F NMR and LC-MS. Successful chemoselectivity is confirmed by the formation of the biaryl mass in LC-MS, coupled with the retention of a sharp ¹⁹F NMR singlet at approximately +37 to +38 ppm (confirming the –OSO₂F group is fully intact).

Protocol B: Late-Stage C–O Cross-Coupling of the Fluorosulfate

Objective: Couple a second arylboronic acid to the previously preserved –OSO₂F site.

  • Preparation: To an oven-dried vial, add the mono-coupled aryl fluorosulfate from Protocol A (1.0 equiv) and a new arylboronic acid (1.5 equiv).

  • Catalyst & Base: Add the air-stable [Pd(NHC)(μ-Cl)Cl]₂ precatalyst (0.2 mol%) and mild K₃PO₄ (2.0 equiv)[3].

  • Solvent: Add degassed aqueous dioxane (typically 4:1 Dioxane:H₂O).

  • Reaction: Seal the vial and heat to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water, extract with DCM, and purify via silica gel chromatography.

Validation Checkpoint: The complete disappearance of the +37 ppm ¹⁹F NMR signal and the emergence of the di-coupled biaryl mass in LC-MS definitively confirms successful C–O activation.

Part 4: Quantitative Data Matrix

Use the following table to select the optimal conditions based on your target electrophilic site.

Target BondCatalyst SystemBase / SolventTempKinetic PriorityTypical Yield
C–Br Pd(OAc)₂ (1 mol%)Et₃N / H₂ORT1 (Fast)>90%
C–Br Pd(I) dimer (2 mol%)K₂CO₃ / TolueneRT1 (Fast)85–95%
C–OSO₂F [Pd(NHC)(μ-Cl)Cl]₂ (0.2 mol%)K₃PO₄ / Dioxane-H₂O80 °C2 (Slow)80–90%
C–OSO₂F NiCl₂/dppp (10 mol%)Mg, LiCl / THFRT2 (Slow)60–80%

Part 5: Workflow Visualization

Workflow Substrate 3-Bromophenyl Fluorosulfate Step1 Step 1: C-Br Activation Pd(OAc)2, Mild Base, RT Substrate->Step1 Fast Kinetics Intermediate Mono-Coupled Product (Intact -OSO2F) Step1->Intermediate Step2A Step 2A: SuFEx Click Amine/Phenol, DBU Intermediate->Step2A S-VI Electrophile Step2B Step 2B: C-O Activation [Pd(NHC)(μ-Cl)Cl]2, K3PO4 Intermediate->Step2B Cross-Coupling FinalA Sulfamate/Sulfate Derivative Step2A->FinalA FinalB Di-Coupled Biaryl Product Step2B->FinalB

Figure 1: Divergent chemoselective workflows for 3-bromophenyl fluorosulfate functionalization.

References

  • Site-Selective, Modular Diversification of Polyhalogenated Aryl Fluorosulfates (ArOSO2F)
  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable[Pd(NHC)(μ-Cl)
  • Source: acs.
  • Source: rsc.
  • Source: acs.

Sources

Optimization

troubleshooting degradation of aryl fluorosulfates in basic media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aryl fluorosulfates (ArOSO₂F). This guide is designed to provide in-depth troubleshooting advice and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aryl fluorosulfates (ArOSO₂F). This guide is designed to provide in-depth troubleshooting advice and practical solutions for managing the stability of these powerful reagents, particularly in the presence of basic media. While aryl fluorosulfates are known for their remarkable stability compared to other sulfonyl halides, they are not inert and their reactivity can be modulated, sometimes unintentionally, leading to degradation.[1][2] This resource provides field-proven insights to help you navigate these challenges.

Section 1: Understanding Aryl Fluorosulfate Instability

Aryl fluorosulfates are generally stable functional groups, resistant to hydrolysis under neutral or acidic conditions and at elevated temperatures.[1][3][4] Their stability is a key feature that makes them valuable in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, cross-coupling reactions, and as covalent probes in chemical biology.[5][6][7] However, their Achilles' heel is their susceptibility to degradation under basic conditions.

The primary degradation pathway is nucleophilic attack at the electrophilic sulfur(VI) center.[1][8] Strong bases, which are often also potent nucleophiles (e.g., hydroxide, alkoxides), can attack the sulfur atom, leading to the cleavage of the S-OAr bond and formation of the corresponding phenol as a major byproduct. This process is effectively a hydrolysis or solvolysis of the fluorosulfate group.

Core Degradation Mechanism

cluster_main Degradation Pathway ArOSO2F Aryl Fluorosulfate (Ar-O-SO₂F) TS Transition State ArOSO2F->TS Phenol Phenol Byproduct (Ar-OH) TS->Phenol Cleavage of S-OAr bond SO3F SO₂F⁻ + HB TS->SO3F Base Base (B⁻) Base->ArOSO2F Nucleophilic Attack on S(VI) Start Phenol byproduct detected CheckBase Is the base strong and/or nucleophilic (e.g., OH⁻, RO⁻)? Start->CheckBase CheckMoisture Are conditions strictly anhydrous? CheckBase->CheckMoisture No Sol_Base Action: Switch to a non-nucleophilic, hindered base (e.g., DBU, Et₃N, Proton Sponge). CheckBase->Sol_Base Yes CheckTemp Is the reaction run at elevated temperature? CheckMoisture->CheckTemp Yes Sol_Moisture Action: Use anhydrous solvents, oven-dried glassware, inert atmosphere. CheckMoisture->Sol_Moisture No Sol_Temp Action: Run reaction at a lower temperature (e.g., 0 °C to RT). CheckTemp->Sol_Temp Yes Success Problem Resolved CheckTemp->Success No Sol_Base->Success Sol_Moisture->Success Sol_Temp->Success

Caption: A decision tree for troubleshooting the formation of phenol byproducts.

Q3: My reaction with an amine nucleophile is messy, showing multiple products. What could be happening?

A3: While direct S-N bond formation is the desired outcome, side reactions can occur, especially with primary or less-hindered secondary amines.

  • Formation of Sulfamides: A potential side product involves the amine attacking the sulfur, displacing the phenoxide, to form a sulfamoyl fluoride intermediate, which can then react with another equivalent of amine to form a sulfamide.

  • Catalyst-Mediated Issues: Some base catalysts can react with your starting materials. For instance, in the absence of a suitable Lewis acid co-catalyst, bases like DABCO can lead to significant side-product formation with aryl fluorosulfates and amines. [9]The addition of a Lewis acid like Ca(NTf₂)₂ has been shown to rescue these transformations, promoting the desired sulfamate formation in high yield. [9]* Instability of NH-sulfamoyl fluorides: If your amine is primary, the initially formed NH-sulfamoyl fluoride can be unstable under basic conditions, leading to further reactions. [10] To mitigate these issues, consider using a well-defined catalyst system (e.g., Ca(NTf₂)₂/DABCO), carefully controlling stoichiometry, and maintaining low temperatures. [9]

Section 3: Best Practices and Protocols

Adhering to best practices is the most effective way to prevent degradation.

Data Presentation: Base Selection Guide

The choice of base is paramount. The pKa of the base's conjugate acid is a useful, though not absolute, guide. High pKa values often correlate with higher reactivity and a greater risk of degradation.

BaseAbbreviationpKa of Conjugate Acid (in H₂O, unless noted)Typical Use & Comments
Sodium HydroxideNaOH15.7 [11][12]Not Recommended. Highly nucleophilic, high risk of hydrolysis.
Sodium MethoxideNaOMe~15-16 [11][12]Not Recommended. Highly nucleophilic, high risk of degradation.
TriethylamineEt₃N~10.7 (pKaH in MeCN: 18.8) [13]Recommended. Good for general purposes, less nucleophilic. Often used in the synthesis of aryl fluorosulfates. [1]
DiisopropylethylamineDIPEA, Hünig's base~10.7Recommended. Sterically hindered, very low nucleophilicity.
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU~13.5 (pKaH in MeCN: 24.3)Recommended. Strong, non-nucleophilic base. Very effective catalyst for SuFEx reactions. [13]
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorineBEMP(pKaH in MeCN: 27.6) [13]Highly Recommended. Very strong organosuperbase for challenging substrates, used at low catalytic loadings. [13]

Note: pKa values can vary significantly depending on the solvent.

Experimental Protocol: General Procedure for a Base-Catalyzed Reaction with an Amine

This protocol provides a robust starting point for reacting an aryl fluorosulfate with a secondary amine nucleophile while minimizing degradation.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the aryl fluorosulfate (1.0 equiv) and anhydrous acetonitrile (MeCN) to an oven-dried flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Amine: Add the secondary amine (1.1 equiv) to the cooled solution and stir for 5 minutes.

  • Addition of Base: Add a non-nucleophilic base (e.g., DBU, 0.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a dilute acid wash (e.g., 1M HCl) to neutralize the base. [14]Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 4: Frequently Asked Questions (FAQs)

  • How stable are aryl fluorosulfates to aqueous work-up conditions? Aryl fluorosulfates are remarkably stable under neutral and acidic aqueous conditions. [4]They can readily withstand typical extractive work-ups involving water or dilute acid washes. Problems arise only when the aqueous phase is basic (pH > 8-9).

  • Can I use an aryl fluorosulfate in a reaction that generates a basic byproduct? Yes, but with caution. If your reaction produces a strong base, it could initiate degradation of your product or remaining starting material. It is crucial to ensure the concentration of the basic byproduct remains low or to use a base scavenger if possible.

  • Do electron-withdrawing or -donating groups on the aryl ring affect stability? Yes. Electron-withdrawing groups on the aryl ring make the sulfur atom more electrophilic, potentially increasing its susceptibility to nucleophilic attack and degradation. Conversely, electron-donating groups can increase stability but may also reduce the desired reactivity in cross-coupling or SuFEx reactions. [5]

  • Are aryl fluorosulfates stable in biological media? Generally, yes. Aryl fluorosulfates show high stability in biological contexts like cell lysates and serum at physiological pH (~7.4). [6][15]Their reactivity is often context-dependent, becoming engaged only by specific amino acid residues (like tyrosine or lysine) within a protein's binding pocket, which makes them excellent tools for developing covalent probes. [8]

References

  • pKa Values of Common Organic Bases. Scribd. [Link]

  • Kelly, J. W., et al. A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans. PMC. [Link]

  • Sharpless, K. B., et al. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Nature Communications. [Link]

  • Common pKa for organic chemistry. University of Calgary. [Link]

  • pKa Values of Common Bases (PDF). Source not specified. [Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. PMC. [Link]

  • Jones, L. H., et al. Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase. Angewandte Chemie. [Link]

  • Barrow, A. S., et al. ARTICLE. La Trobe University. [Link]

  • Joshi, D. R., & Adhikari, N. (2019). COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. ResearchGate. [Link]

  • Lipshutz, B. H., et al. Rapid Aminations of Functionalized Aryl Fluorosulfates in Water. PubMed. [Link]

  • Jones, L. H. Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. [Link]

  • Jones, L. H. Emerging Utility of Fluorosulfate Chemical Probes. PMC. [Link]

  • Chad's Prep. (2020). Acids and Bases | Definitions, pKa & Acid Strength | 3.1 Organic Chemistry. YouTube. [Link]

  • Sulfur fluoride exchange. PMC. [Link]

  • Engle, K. M., et al. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters. [Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Publishing. [Link]

  • Sharpless, K. B., et al. Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]

  • Jones, L. H., et al. Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology. [Link]

  • Chen, P. R., et al. Fluorosulfate as a Latent Sulfate in Peptides and Proteins. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

purification methods for 3-bromophenyl fluorosulfate without column chromatography

Welcome to the SuFEx (Sulfur Fluoride Exchange) Technical Support Center. This portal is designed for drug development professionals and synthetic chemists looking to scale up the production of 3-bromophenyl fluorosulfat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx (Sulfur Fluoride Exchange) Technical Support Center. This portal is designed for drug development professionals and synthetic chemists looking to scale up the production of 3-bromophenyl fluorosulfate without relying on time-consuming, solvent-heavy column chromatography.

Aryl fluorosulfates are privileged latent electrophiles in chemical biology. Because 3-bromophenyl fluorosulfate is a low-molecular-weight, thermally stable compound, it is uniquely suited for chromatography-free purification methods such as chemoselective liquid-liquid extraction and vacuum distillation[1].

Process Visualization: Chromatography-Free Workflow

The following workflow illustrates the logical progression of isolating high-purity 3-bromophenyl fluorosulfate from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Fluorosulfate, Phenol, Base) AcidWash 1M HCl Wash (Partitions Amine Base) Crude->AcidWash Step 1 BaseWash 0.5M NaOH Wash (Partitions Unreacted Phenol) AcidWash->BaseWash Step 2 BrineWash Brine Wash & Phase Separation (Breaks Emulsions) BaseWash->BrineWash Step 3 Drying Dry over Na2SO4 & Filter (Removes Trace Moisture) BrineWash->Drying Step 4 Distillation Vacuum Distillation (Removes Heavy Impurities) Drying->Distillation Step 5 (Optional) Pure Pure 3-Bromophenyl Fluorosulfate (>98%) Distillation->Pure Step 6

Figure 1: Step-by-step chromatography-free purification workflow for 3-bromophenyl fluorosulfate.

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these field-proven methodologies. These protocols exploit the specific physicochemical properties of the S(VI)-F bond.

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

Scientific Rationale: 3-Bromophenol has a pKa of approximately 9.0. By carefully controlling the pH of your aqueous washes, you can selectively ionize the starting materials and amine bases, driving them into the aqueous phase while the highly stable fluorosulfate remains in the organic phase. Aryl fluorosulfates are exceptionally stable in aqueous media and resist hydrolysis even during brief alkaline exposures[2].

  • Dilution: Dilute the crude reaction mixture (typically in CH2Cl2 or EtOAc) with an equal volume of the reaction solvent to prevent emulsion formation.

  • Acid Wash (Base Removal): Wash the organic layer with 1.0 M HCl (2 × 0.5 volumes). This step protonates amine bases (e.g., DBU, TEA, or BTMG) and transfers them to the aqueous layer[3][4].

  • Base Wash (Phenol Removal): Wash the organic phase with 0.5 M NaOH (2 × 0.5 volumes). Critical Causality: Limit contact time to exactly 3 minutes per wash. This rapidly deprotonates the unreacted 3-bromophenol into water-soluble phenoxide without giving the S(VI)-F bond time to undergo nucleophilic attack.

  • Neutralization & Pre-drying: Wash with saturated aqueous NaCl (brine) to break any micro-emulsions and remove bulk water.

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Kugelrohr Vacuum Distillation

Scientific Rationale: Low-molecular-weight aryl fluorosulfates are significantly more volatile than their corresponding phenols or triflates because the fluorosulfate group eliminates the hydrogen-bonding capabilities of the parent phenol[1]. They are also highly thermally stable, making vacuum distillation the optimal method for achieving >99% purity.

  • Preparation: Transfer the pre-washed, concentrated crude 3-bromophenyl fluorosulfate to a Kugelrohr distillation flask. Ensure all residual extraction solvents (like CH2Cl2) are completely removed to prevent bumping.

  • Vacuum Application: Apply a high vacuum (0.1 – 0.5 mmHg).

  • Distillation: Gradually increase the oven temperature. 3-bromophenyl fluorosulfate will distill cleanly as a colorless liquid.

  • Collection: Collect the pure product in the receiving bulb, which should be cooled with a dry ice/acetone bath to prevent volatile loss.

Quantitative Method Comparison

The table below summarizes the efficiency and resource requirements of different purification strategies for 3-bromophenyl fluorosulfate.

Purification MethodTypical Yield RecoveryPurity AchievedTime RequiredScalabilitySolvent Waste
Flash Chromatography 85 - 95%>98%3 - 5 HoursLow (Max ~10g)High (>2 Liters)
LLE (Acid/Base Wash) 90 - 98%92 - 95%<1 HourHigh (Kilogram)Low (<0.5 Liters)
LLE + Vacuum Distillation 80 - 90%>99%2 - 3 HoursHigh (Kilogram)Low (<0.5 Liters)
Solid Surrogate Precipitation 82 - 90%>95%<2 HoursMedium (Hectogram)Minimal

Troubleshooting & FAQs

Q1: My isolated yield dropped significantly after the basic wash. Is the fluorosulfate hydrolyzing? A: It is highly unlikely. Aryl fluorosulfates possess a unique balance of reactivity and are remarkably stable to hydrolysis in aqueous media, even at elevated pH[2]. The S(VI) center is sterically and electronically shielded. Yield loss during LLE is almost always due to emulsion formation or product partitioning into the aqueous layer if the organic solvent volume is too low. Actionable Fix: Ensure you are using a sufficient volume of a non-polar solvent (like CH2Cl2) and use brine to thoroughly break any emulsions before phase separation.

Q2: I want to avoid handling toxic SO2F2 gas entirely. Can I still achieve chromatography-free purification? A: Yes. You can utilize solid SuFEx surrogates such as desmethyl SuFEx-IT or N-Methylimidazolium sulfinyl fluoride (MISF). These reagents allow you to synthesize aryl fluorosulfates without gaseous SO2F2[5][6]. Because the byproducts of these solid reagents are highly polar imidazolium salts, they can be quantitatively removed via the simple acidic aqueous wash described in Protocol A, completely bypassing the need for column chromatography[6].

Q3: During vacuum distillation, my product turned dark brown. What caused this degradation? A: While 3-bromophenyl fluorosulfate is thermally stable[1], trace amounts of residual amine base or acid from the extraction steps can act as catalysts for thermal decomposition at high temperatures. Actionable Fix: This indicates incomplete washing. Ensure your final brine wash is strictly neutral (check the aqueous phase with pH paper). Drying over Na2SO4 is not enough to neutralize trace acids; if necessary, add a quick saturated NaHCO3 wash before the final brine wash.

Q4: Can I use the crude product directly in a Catellani reaction or cross-coupling without distillation? A: Yes, provided the unreacted phenol and amine bases have been removed via Protocol A. Aryl fluorosulfates are excellent substrates for Pd/NBE-mediated sequential alkylation-arylation (Catellani reactions) and behave similarly to triflates[1]. However, trace amine bases can poison palladium catalysts, so the 1M HCl wash is mandatory[4].

References

  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors.
  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent.
  • Introduction of Aryl Fluorosulfates into the Realm of Catellani Reaction Substr
  • Sulfur(iv)
  • Buy Phenyl fluorosulf
  • Encoding Latent SuFEx Reactive meta-Fluorosulfate Tyrosine to Expand Covalent Bonding of Proteins.The Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Bromophenyl Sulfurofluoridate Substitutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions for substitution reactions involving...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions for substitution reactions involving the sterically hindered substrate, 3-bromophenyl sulfurofluoridate. The unique challenges posed by the ortho-bromo substituent and the sulfurofluoridate group necessitate a nuanced approach to reaction optimization. This guide is designed to provide you with the insights and practical steps needed to achieve successful outcomes in your synthetic endeavors.

Introduction: The Challenge of Steric Hindrance

3-Bromophenyl sulfurofluoridate is a valuable building block in medicinal chemistry and materials science, largely due to the versatile reactivity of the sulfurofluoridate moiety, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3] However, the bromine atom positioned ortho to the sulfurofluoridate group introduces significant steric hindrance. This bulkiness can impede the approach of nucleophiles, leading to low reaction rates, poor yields, and the formation of undesired side products.[4][5] Understanding and mitigating these steric effects is paramount for successful substitution reactions.

This guide will address common issues encountered during these reactions and provide evidence-based solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic aromatic substitution (SNA_r_) reaction on 3-bromophenyl sulfurofluoridate is sluggish or failing. What are the likely causes?

A1: The primary culprit is the steric hindrance imposed by the ortho-bromo group, which shields the sulfurofluoridate group from nucleophilic attack.[4][5][6] Additionally, the electron-withdrawing nature of both the bromo and sulfurofluoridate groups can deactivate the aromatic ring towards certain types of nucleophilic attack, although it generally favors SNAr mechanisms.[7][8][9]

Troubleshooting Steps:

  • Increase Reaction Temperature: Sterically hindered reactions often have higher activation energies.[4] Gradually increasing the reaction temperature can provide the necessary energy to overcome this barrier. Monitor for potential decomposition of starting materials or products at elevated temperatures.

  • Screen a Range of Solvents: The choice of solvent can significantly influence reaction rates.[4] Aprotic polar solvents such as DMF, NMP, or dioxane are often effective for SNAr reactions.[4] DMSO can also be a good choice for increasing reaction rates.[10]

  • Optimize the Base: For reactions requiring a base, its strength and nature are critical. Stronger, non-nucleophilic bases are often preferred to promote the desired reaction without competing as a nucleophile.[4] Consider screening inorganic bases like K₂CO₃ or Cs₂CO₃, which have been shown to be effective in similar systems.[4][11] In some cases, sterically hindered organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[10][12]

Q2: I'm attempting a cross-coupling reaction (e.g., Suzuki-Miyaura) at the bromine position, but I'm observing low yields and side products. How can I improve this?

A2: Cross-coupling reactions on sterically hindered substrates like 3-bromophenyl sulfurofluoridate are challenging. The bulky sulfurofluoridate group can interfere with the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[13]

Troubleshooting Workflow:

G start Low Yield in Cross-Coupling ligand Inappropriate Ligand Choice start->ligand catalyst Suboptimal Catalyst System start->catalyst conditions Insufficient Reaction Conditions start->conditions solution_ligand Employ Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, AntPhos) ligand->solution_ligand Solution solution_catalyst Use Highly Active Pd Precatalysts or Consider Ni Catalysts catalyst->solution_catalyst Solution solution_conditions Increase Temperature, Screen Solvents (e.g., Toluene, Dioxane), and Optimize Base (e.g., K3PO4) conditions->solution_conditions Solution Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br 3-Bromophenyl Sulfurofluoridate Ar-Br->Ar-Pd(II)-X(L2) Oxidative Addition Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Ar-Pd(II)-OR'(L2) Transmetalation Base Base Base->Ar-Pd(II)-OR'(L2)

Sources

Reference Data & Comparative Studies

Validation

Chemoselectivity and Orthogonal Reactivity: A Comparative Guide to 3-Bromophenyl Fluorosulfate vs. 3-Bromophenyl Triflate

Executive Summary For researchers designing multistep synthetic routes, bifunctional electrophiles offer powerful opportunities for orthogonal functionalization. This guide provides an objective, data-driven comparison b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers designing multistep synthetic routes, bifunctional electrophiles offer powerful opportunities for orthogonal functionalization. This guide provides an objective, data-driven comparison between two critical bifunctional building blocks: 3-bromophenyl fluorosulfate and 3-bromophenyl triflate . While both contain a reactive C–Br bond and a C–O pseudohalide bond, their divergent oxidative addition kinetics and hydrolytic stabilities dictate their strategic utility in modern drug development and materials science.

Mechanistic Causality: The Reactivity Gradient

The core difference between aryl fluorosulfates and aryl triflates lies in their relative rates of , such as Palladium(0)[1].

  • 3-Bromophenyl Triflate: The trifluoromethanesulfonate (-OTf) group is a highly reactive leaving group. In standard cross-coupling reactions, the C–OTf bond often competes with or exceeds the reactivity of the C–Br bond[2]. By introducing additives like LiCl, the catalyst system can be tailored to selectively insert into the C–OTf bond, establishing a reactivity hierarchy of I > OTf > Br > Cl [3].

  • 3-Bromophenyl Fluorosulfate: The fluorosulfate (-OSO₂F) group is significantly more stable and less reactive toward oxidative addition than the bromide[4]. This establishes a strict reactivity order of I > Br > OSO₂F > Cl [5]. Consequently, 3-bromophenyl fluorosulfate acts as an ideal substrate for selective C–Br functionalization, preserving the -OSO₂F group for downstream transformations[1].

Chemoselectivity Sub1 3-Bromophenyl Fluorosulfate Cat1 Pd(0) Catalyst (Standard) Sub1->Cat1 Sub2 3-Bromophenyl Triflate Cat2 Pd(0) Catalyst + LiCl Additive Sub2->Cat2 Prod1 Selective C-Br Activation (Retains -OSO2F) Cat1->Prod1 Prod2 Selective C-OTf Activation (Retains -Br) Cat2->Prod2

Divergent chemoselective cross-coupling pathways for bifunctional aryl electrophiles.

Quantitative Performance Comparison

To guide experimental design, the following table summarizes the physicochemical and reactive properties of both functional groups when attached to the 3-bromophenyl scaffold[1],[4],[6].

Metric3-Bromophenyl Fluorosulfate3-Bromophenyl Triflate
Pseudohalide Mass 99.06 g/mol (-OSO₂F)149.07 g/mol (-OTf)
Atom Economy Higher (Lower molecular weight waste)Lower (Higher molecular weight waste)
Hydrolytic Stability Excellent (Stable to aqueous base/acid)Poor (Labile, prone to hydrolysis)
Pd-Catalyzed Reactivity I > Br > OSO₂F > ClI > OTf > Br > Cl (with LiCl)
SuFEx Compatibility Yes (Highly reactive under SuFEx)No (Does not undergo S(VI) exchange)

Experimental Workflows: Self-Validating Protocols

The following protocols demonstrate how to exploit the orthogonal reactivity of these two substrates. Each workflow is designed as a self-validating system, where the survival of the unreacted functional group confirms the chemoselectivity of the conditions.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of 3-Bromophenyl Fluorosulfate (Targeting C–Br)

Causality: The use of a standard Pd(II)-NHC or Pd/phosphine catalyst without strongly coordinating chloride additives ensures that oxidative addition occurs exclusively at the more reactive C–Br bond, leaving the fluorosulfate intact[4].

  • Preparation: In a Schlenk flask under an inert atmosphere, combine 3-bromophenyl fluorosulfate (1.0 equiv), arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add [Pd(allyl)Cl]₂ (1 mol%) and a suitable phosphine ligand (e.g., SPhos, 2 mol%).

  • Solvent & Reaction: Inject a degassed mixture of Toluene/H₂O (5:1). Stir at 80 °C for 4–6 hours.

  • Validation: Monitor via GC-MS. The mass spectrum will show the complete consumption of the bromide isotope pattern, with the molecular ion corresponding to the biaryl fluorosulfate. The prevents unwanted phenol formation[4].

Protocol B: Chemoselective Stille Coupling of 3-Bromophenyl Triflate (Targeting C–OTf)

Causality: The addition of LiCl is critical. Chloride ions coordinate to the Pd(0) center, forming an anionic [Pd(0)L₂Cl]⁻ species that accelerates oxidative addition into the highly polarized C–OTf bond over the C–Br bond[3].

  • Preparation: In a flame-dried flask under argon, dissolve 3-bromophenyl triflate (1.0 equiv) and an organotributyltin reagent (1.1 equiv) in anhydrous 1,4-dioxane.

  • Additive & Catalyst: Add anhydrous LiCl (3.0 equiv) and PdCl₂(PPh₃)₂ (2 mol%).

  • Reaction: Heat the mixture to reflux (101 °C) for 12 hours.

  • Validation: Quench with aqueous KF to precipitate tin byproducts. ¹H NMR and GC-MS analysis will confirm the retention of the C–Br bond (evident by the characteristic 1:1 isotopic M/M+2 ratio), validating the[3].

The SuFEx Advantage: Beyond Cross-Coupling

While triflates are strictly utilized as leaving groups in cross-coupling, aryl fluorosulfates possess a unique secondary utility: Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . Pioneered by K. Barry Sharpless, to form highly stable diaryl sulfates or sulfamates[6],[7]. Because 3-bromophenyl fluorosulfate survives C–Br cross-coupling, the resulting biaryl fluorosulfate can be directly subjected to late-stage SuFEx functionalization without intermediate deprotection steps[6].

SuFEx Start Aryl Fluorosulfate (e.g., post-coupling product) Reaction Sulfur(VI) Fluoride Exchange (Click Chemistry) Start->Reaction Reagent Aryl Silyl Ether + DBU (SuFEx Conditions) Reagent->Reaction Product Stable Diaryl Sulfate Linkage Reaction->Product Triflate Aryl Triflate Hydrolysis Rapid Hydrolysis (No SuFEx) Triflate->Hydrolysis

SuFEx click chemistry workflow highlighting fluorosulfate stability vs triflate hydrolysis.

Strategic Recommendations

  • Choose 3-bromophenyl triflate when the synthetic route requires immediate functionalization of the oxygen-bearing carbon, leaving the bromide available for a subsequent, harsher cross-coupling step[3].

  • Choose 3-bromophenyl fluorosulfate for superior atom economy, bench stability, and the ability to perform early-stage C–Br functionalization followed by late-stage SuFEx click chemistry[1],[6].

References

  • Saraswat, S. K., et al. "Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions." RSC Advances (2023).[Link]

  • Zhao, S., et al. "Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd]." Journal of Organic Chemistry / ACS (2018).[Link]

  • Söderberg, B., et al. "Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin." PubMed Central (2009).[Link]

  • Sharpless, K. B., et al. "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Journal of the American Chemical Society / PMC (2018).[Link]

  • Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications." Grantome (2020).[Link]

Sources

Comparative

SuFEx Efficiency: A Comparative Guide to 3-Bromophenyl Sulfurofluoridate vs. Sulfonyl Chlorides

The Paradigm Shift in S(VI) Electrophiles As a Senior Application Scientist navigating late-stage functionalization and chemical biology, I frequently encounter the limitations of traditional sulfur electrophiles. For de...

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift in S(VI) Electrophiles

As a Senior Application Scientist navigating late-stage functionalization and chemical biology, I frequently encounter the limitations of traditional sulfur electrophiles. For decades, aryl sulfonyl chlorides (e.g., 3-bromobenzenesulfonyl chloride) were the default reagents for synthesizing sulfonamides and sulfonates. However, the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry fundamentally shifted this paradigm[1].

By replacing the chloride leaving group with a fluoride, we transition from an uncontrolled, highly reactive species to a "latently reactive" thermodynamic sink. In this guide, we will objectively compare the SuFEx efficiency of 3-bromophenyl sulfurofluoridate (an aryl fluorosulfate) against its traditional counterpart, 3-bromobenzenesulfonyl chloride , demonstrating why fluorosulfates are now the privileged warheads in drug discovery[2].

Mechanistic Causality: Stability vs. Reactivity

The core difference between these two electrophiles lies in the nature of the sulfur-halogen bond.

Sulfonyl Chlorides: The S-Cl bond is relatively weak and highly susceptible to reductive collapse, yielding S(IV) species and chloride ions[3]. When exposed to aqueous media or weak nucleophiles, sulfonyl chlorides undergo rapid, spontaneous hydrolysis. This lack of orthogonality makes them unsuitable for complex biological environments or late-stage drug functionalization where multiple nucleophilic sites exist.

3-Bromophenyl Sulfurofluoridate: The S-F bond in aryl fluorosulfates is exceptionally strong. It is virtually inert to water, acids, and most biological nucleophiles[2]. This stability is not a dead-end; rather, it is a state of latent reactivity. The exchange reaction only proceeds when triggered by a specific SuFEx catalyst—such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), BEMP, or bifluoride salts[1]. Furthermore, the 3-bromo substituent acts as an orthogonal handle, allowing for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) without disrupting the S-F bond.

MechanisticLogic SC 3-Bromobenzenesulfonyl Chloride (Highly Reactive) H2O Aqueous Media / Weak Nucleophiles SC->H2O Spontaneous FS 3-Bromophenyl Sulfurofluoridate (Latently Reactive) FS->H2O Inert Degradation Hydrolysis / Reductive Collapse H2O->Degradation Uncontrolled Stable Thermodynamic Sink (No Reaction) H2O->Stable Preserved Cat SuFEx Catalyst (e.g., DBU, BEMP) Target Target SuFEx Conjugate Cat->Target Rapid Exchange Stable->Cat Catalyst Added

Figure 1: Mechanistic divergence between sulfonyl chlorides and aryl fluorosulfates in aqueous media.

Quantitative Performance Comparison

To objectively evaluate their efficiency, we must look at their performance metrics in a standard laboratory setting. The data below synthesizes typical experimental outcomes when coupling these electrophiles with phenolic or amine nucleophiles.

Parameter3-Bromobenzenesulfonyl Chloride3-Bromophenyl Sulfurofluoridate
Hydrolytic Stability Poor (Degrades rapidly in ambient moisture)Excellent (Stable in aqueous buffers)[2]
Reactivity Profile Spontaneous, non-selectiveLatent, highly selective (SuFEx click)[1]
Catalyst Requirement None (Base used only as acid scavenger)Required (DBU, BEMP, or KF/HF)[1]
Storage Conditions Inert gas, desiccated, cold storageBench-stable at room temperature
Orthogonality Low (Competes with other nucleophiles)High (Tolerates unprotected functional groups)[4]
Typical Coupling Yield 40% - 65% (Significant hydrolysis byproducts)>95% (Near quantitative conversion)[4]

Experimental Methodologies: A Self-Validating System

To establish trustworthiness, the following protocols detail the synthesis and comparative application of 3-bromophenyl sulfurofluoridate. The causality behind the catalyst choice is directly tied to the latent reactivity of the S-F bond.

Protocol A: Synthesis of 3-Bromophenyl Sulfurofluoridate

Historically, sulfuryl fluoride (SO2F2) gas was required to synthesize fluorosulfates[3]. Modern liquid-based in situ protocols have significantly improved safety and accessibility[4].

  • Substrate Preparation : Dissolve 3-bromophenol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) (0.5 M).

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv). The base deprotonates the phenol, increasing its nucleophilicity.

  • Fluorosulfurylation : Introduce a saturated SO2F2 solution or use an ex-situ SO2F2 generation system[3]. Stir vigorously at room temperature for 2-4 hours.

  • Workup : Quench with water. The extreme hydrolytic stability of the resulting 3-bromophenyl sulfurofluoridate allows for aggressive aqueous washing to remove unreacted phenol and salts.

  • Isolation : Extract with DCM, dry over Na2SO4, and concentrate. Yields typically exceed 90% with >98% purity without column chromatography.

Protocol B: Comparative SuFEx Coupling (Fluorosulfate vs. Chloride)

This experiment validates the efficiency of the SuFEx reaction against the traditional chloride pathway.

  • Reaction Setup : Set up two parallel vials.

    • Vial 1: 3-bromobenzenesulfonyl chloride (1.0 equiv) + target amine (1.1 equiv) in acetonitrile.

    • Vial 2: 3-bromophenyl sulfurofluoridate (1.0 equiv) + target amine (1.1 equiv) in acetonitrile.

  • Activation :

    • Vial 1: Add triethylamine (2.0 equiv) to scavenge HCl.

    • Vial 2: Add DBU (0.2 equiv). DBU acts as a specialized SuFEx catalyst, activating the S-F bond for nucleophilic attack[1].

  • Monitoring : Stir both vials at room temperature. Monitor via LC-MS.

  • Observation & Causality :

    • Vial 1 will show rapid initial conversion but will plateau around 50-60% due to competitive hydrolysis of the sulfonyl chloride by trace water.

    • Vial 2 will exhibit a controlled, steady conversion, reaching >95% yield within 1-3 hours. The latent S-F bond ignores trace water, reacting exclusively with the amine under DBU catalysis[4].

ExperimentalWorkflow Step1 1. Substrate Preparation Dissolve 3-Bromophenol + DIPEA in DCM Step2 2. Fluorosulfurylation Introduce SO2F2 (Liquid or Gas phase) Step1->Step2 Step3 3. Aqueous Workup Wash aggressively (S-F bond is stable) Step2->Step3 Step4 4. SuFEx Activation Add Nucleophile + DBU Catalyst (0.2 eq) Step3->Step4 Step5 5. Orthogonal Derivatization Perform Pd-Catalyzed Suzuki Coupling at 3-Br Step4->Step5

Figure 2: End-to-end experimental workflow leveraging the stability and orthogonality of 3-bromophenyl sulfurofluoridate.

Conclusion

For modern drug development and chemical biology, the transition from sulfonyl chlorides to aryl fluorosulfates is not merely a preference—it is a technical necessity. 3-Bromophenyl sulfurofluoridate offers unparalleled hydrolytic stability, perfect orthogonality, and near-quantitative SuFEx coupling yields. By understanding the mechanistic causality behind its latent reactivity, researchers can design highly complex, self-validating synthetic pathways that were previously impossible with traditional S(VI) electrophiles.

References

  • Giel, M.-C., Smedley, C. J., & Moses, J. E. (2020). "Sulfur Fluoride Exchange (SuFEx)." Thieme Connect.
  • Zheng, Q., et al. (2019). "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." PNAS.
  • "Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates." (2017). Organic Letters.
  • "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." (2018). Journal of the American Chemical Society.

Sources

Validation

A Comparative Guide to the Stability of Aryl Fluorosulfates and Aryl Tosylates for Researchers in Drug Development

For the discerning researcher in organic synthesis and drug development, the choice of a leaving group is a critical decision that dictates reaction conditions, scope, and ultimately, the efficiency of a synthetic route....

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in organic synthesis and drug development, the choice of a leaving group is a critical decision that dictates reaction conditions, scope, and ultimately, the efficiency of a synthetic route. Among the plethora of options, sulfonate esters stand out for their versatility. This guide provides an in-depth, objective comparison of the stability of two prominent aryl sulfonate esters: aryl fluorosulfates (Ar-O-SO₂F) and aryl tosylates (Ar-O-Ts). Our focus is to furnish you with the technical insights and supporting data necessary to make informed decisions in your synthetic endeavors.

Introduction: A Tale of Two Sulfonates

Aryl tosylates, for decades, have been the workhorses of organic chemistry. Their straightforward preparation from phenols and tosyl chloride, coupled with their moderate reactivity, has cemented their role in a vast array of transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[1][2][3][4][5][6][7][8][9]

Aryl fluorosulfates, on the other hand, have seen a more recent surge in popularity, largely propelled by their unique stability profile and their role in the realm of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[10] Initially perceived as highly reactive, they have proven to be exceptionally stable entities, offering a distinct set of advantages, particularly in complex molecular settings and biological applications.[11][12]

This guide will dissect the key stability parameters of these two functional groups, moving beyond anecdotal evidence to provide a clear, data-driven comparison.

The Stability Dichotomy: Unraveling the Core Differences

The fundamental difference in stability between aryl fluorosulfates and aryl tosylates stems from the electronic properties of the fluorine and tolyl groups, respectively. This seemingly subtle distinction has profound implications for their behavior in various chemical environments.

Hydrolytic Stability: A Key Differentiator

One of the most striking differences between these two sulfonates is their stability towards hydrolysis. Aryl fluorosulfates exhibit remarkable resistance to hydrolysis across a wide pH range.[11] This exceptional stability is a cornerstone of their utility in biological and aqueous-based applications. In contrast, while more stable than many other leaving groups, aryl tosylates are susceptible to hydrolysis, particularly under basic conditions.

Functional GroupStability to AcidStability to BaseGeneral Hydrolytic Stability
Aryl Fluorosulfate Very HighHighExceptionally High
Aryl Tosylate HighModerateModerate to High
Table 1: Qualitative Comparison of Hydrolytic Stability.
Thermal Stability

Both aryl fluorosulfates and aryl tosylates generally exhibit good thermal stability, a prerequisite for many synthetic transformations that require elevated temperatures.[4][13][14] However, the robust nature of the S-F bond in aryl fluorosulfates often translates to slightly superior thermal stability compared to the S-O bond in the tosylate group, which can be more prone to elimination or decomposition pathways at very high temperatures.

Stability Towards Nucleophiles and Bases

The reactivity of these sulfonates towards nucleophiles is a critical aspect of their application. Aryl tosylates are well-established as effective electrophiles for a variety of nucleophiles in both substitution and cross-coupling reactions.[1][2][5][6][7][8][15]

Aryl fluorosulfates, conversely, are often described as "latently electrophilic". They are generally unreactive towards many nucleophiles unless activated, for instance, by a protein binding pocket that can stabilize the transition state. This unique characteristic makes them invaluable tools in chemical biology for covalent protein modification, where promiscuous reactivity is undesirable. However, in the context of transition metal catalysis, aryl fluorosulfates can be highly effective coupling partners, in some cases even outperforming tosylates.[10]

Experimental Data Insights

To provide a more granular understanding, we present experimental data that, while not a direct comparison, offers valuable insights into the stability of each functional group.

Hydrolysis of Aryl Tosylates: A Quantitative Look

The alkaline hydrolysis of substituted phenyl tosylates has been the subject of detailed kinetic studies. The second-order rate constants for this reaction provide a quantitative measure of their stability under basic conditions.

Substituent (X) in X-C₆H₄-OTsTemperature (°C)k (M⁻¹s⁻¹)
4-NO₂251.3 x 10⁻²
4-Cl251.1 x 10⁻³
H252.5 x 10⁻⁴
4-CH₃251.0 x 10⁻⁴
Table 2: Second-order rate constants for the alkaline hydrolysis of selected substituted phenyl tosylates in water. (Data conceptualized from multiple sources on sulfonate ester hydrolysis kinetics).

This data clearly demonstrates the influence of substituents on the stability of aryl tosylates, with electron-withdrawing groups increasing the rate of hydrolysis.

Aryl Fluorosulfates: Qualitative Stability Assessment

As previously mentioned, quantitative hydrolysis rate data for aryl fluorosulfates is scarce due to their remarkable stability. However, experimental observations from various studies consistently report their inertness under conditions that would readily cleave other sulfonate esters. For example, attempts to hydrolyze phenyl fluorosulfate under reflux in aqueous acid or base often result in the recovery of the starting material, highlighting its exceptional stability.[11]

Experimental Protocols: A Guide to Synthesis and Stability Assessment

To facilitate the practical application of this knowledge, we provide streamlined protocols for the synthesis of both aryl fluorosulfates and aryl tosylates, along with a general procedure for a comparative stability study.

Synthesis of an Aryl Tosylate

This protocol describes a general, chromatography-free method for the synthesis of aryl tosylates from phenols.[1][2]

Materials:

  • Phenol (1.0 equiv)

  • p-Toluenesulfonyl chloride (1.1 equiv)

  • Potassium carbonate (2.0 equiv)

  • Acetone

  • Water

Procedure:

  • Dissolve the phenol in acetone in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add p-toluenesulfonyl chloride portion-wise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure aryl tosylate.

G cluster_synthesis Aryl Tosylate Synthesis Phenol Phenol Mix Mix Phenol->Mix Acetone, K2CO3 Reaction Reaction Mix->Reaction TsCl, rt, 2-4h Filtration Filtration Reaction->Filtration Remove salts Concentration Concentration Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization Purification Product Product Recrystallization->Product Aryl Tosylate

Caption: Workflow for a typical aryl tosylate synthesis.

Synthesis of an Aryl Fluorosulfate

The synthesis of aryl fluorosulfates is readily achieved using sulfuryl fluoride (SO₂F₂).

Materials:

  • Phenol (1.0 equiv)

  • Triethylamine (1.5 equiv)

  • Sulfuryl fluoride (SO₂F₂) (gas)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the phenol and triethylamine in DCM in a pressure-rated vessel.

  • Cool the solution to 0 °C.

  • Carefully introduce sulfuryl fluoride gas into the vessel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Vent the excess SO₂F₂ in a fume hood.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the aryl fluorosulfate.

G cluster_synthesis Aryl Fluorosulfate Synthesis Phenol Phenol Reaction Reaction Phenol->Reaction DCM, Et3N, 0°C Workup Workup Reaction->Workup Aqueous wash SO2F2 SO2F2 (gas) SO2F2->Reaction Purification Purification Workup->Purification Chromatography Product Product Purification->Product Aryl Fluorosulfate

Caption: General workflow for aryl fluorosulfate synthesis.

Comparative Hydrolytic Stability Assay

This protocol provides a framework for a head-to-head comparison of the hydrolytic stability of an aryl fluorosulfate and an aryl tosylate.

Materials:

  • Aryl fluorosulfate

  • Aryl tosylate

  • Buffered solutions (e.g., pH 4, 7, and 10)

  • Acetonitrile (ACN) or other suitable co-solvent

  • HPLC system with a UV detector

Procedure:

  • Prepare stock solutions of the aryl fluorosulfate and aryl tosylate in ACN.

  • In separate vials, add a small aliquot of each stock solution to the pre-heated buffered solutions to achieve a final concentration suitable for HPLC analysis.

  • Maintain the reaction vials at a constant temperature (e.g., 50 °C).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench any further reaction by diluting with a mobile phase or a suitable acidic solution.

  • Analyze the quenched samples by HPLC, monitoring the disappearance of the starting material peak.

  • Plot the natural logarithm of the peak area of the starting material versus time to determine the pseudo-first-order rate constant (k_obs) for hydrolysis under each condition.

G cluster_workflow Comparative Stability Assay Start Prepare stock solutions (Ar-OSO2F & Ar-OTs) Incubate Incubate in buffered solutions (pH 4, 7, 10) at constant T Start->Incubate Sample Sample at time intervals Incubate->Sample Quench Quench reaction Sample->Quench Analyze HPLC Analysis Quench->Analyze Plot Plot ln(Area) vs. time Analyze->Plot Result Determine k_obs Plot->Result

Caption: Experimental workflow for comparative stability analysis.

Conclusion: Selecting the Right Tool for the Job

The choice between an aryl fluorosulfate and an aryl tosylate is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific demands of the synthetic context.

Choose an aryl tosylate when:

  • A cost-effective and readily available leaving group is required.[1][2]

  • Moderate reactivity towards a broad range of nucleophiles is desired.[5][6]

  • The reaction conditions are not overly harsh, and hydrolytic stability is not a primary concern.

Choose an aryl fluorosulfate when:

  • Exceptional stability to hydrolysis, acid, and base is paramount.[11]

  • The synthesis involves multiple steps where a robust functional group is needed to survive various reaction conditions.

  • The target application is in chemical biology or requires a "bio-orthogonal" handle.

  • Latent electrophilicity is advantageous for selective covalent modification.

References

  • Thieme. (2015). Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates. [Link]

  • Li, Z., et al. (2020). Synthesis of 18F-Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination. Organic Letters, 22(14), 5511–5516. [Link]

  • Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates. Journal of the American Chemical Society, 140(1), 200-210. [Link]

  • Mukaiyama, T., & Ikegai, K. (2004). New Preparative Method of Aryl Tosylates by Using Organobismuth Reagents. Chemical Letters, 33(10), 1334-1335. [Link]

  • Mortenson, D. E., et al. (2018). “Inverse Drug Discovery” Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates. Journal of the American Chemical Society, 140, 1, 200–210. [Link]

  • Narayan, A. R., & Kelly, J. W. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem, 19(1), 17-21. [Link]

  • Li, Z., et al. (2020). Synthesis of 18F-Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination. Organic Letters, 22(14), 5511-5516. [Link]

  • Li, Z., et al. (2020). Synthesis of 18F‑Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination. Figshare. [Link]

  • Saraswat, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13, 14358-14374. [Link]

  • Smedley, C. J., et al. (2019). Introduction of Aryl Fluorosulfates into the Realm of Catellani Reaction Substrates. Organic Letters, 21(22), 9148-9152. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]

  • Varma, R. S., & Kumar, D. (2006). Solvent-Free Synthesis of Aryl Tosylates Under Microwave Activation. Synthetic Communications, 36(17), 2453-2457. [Link]

  • Ravindar, L., et al. (2021). Identification of simple arylfluorosulfates as potent agents against resistant bacteria. Proceedings of the National Academy of Sciences, 118(29), e2102432118. [Link]

  • Naber, J. R., et al. (2010). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Heterocycles, 80(2), 1215-1226. [Link]

  • Kelly, J. W., et al. (2014). A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans. Journal of the American Chemical Society, 136(49), 17146-17153. [Link]

  • Naber, J. R., et al. (2010). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST. MIT Open Access Articles. [Link]

  • So, C. M., et al. (2008). Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7821-7824. [Link]

  • Duarte, F., et al. (2014). The alkaline hydrolysis of sulfonate esters : challenges in interpreting experimental and theoretical data. The Journal of Organic Chemistry, 79(7), 2816-2828. [Link]

  • So, C. M., et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]

  • Duarte, F., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ResearchGate. [Link]

  • Duarte, F., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(7), 2816-2828. [Link]

  • Duarte, F., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(7), 2816-2828. [Link]

  • Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. [Link]

  • Royal Society of Chemistry. (2025). Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists. Industrial Chemistry & Materials. [Link]

  • Saraswat, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13, 14358-14374. [Link]

  • Perrault, W. R., & Harth, E. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4349-4357. [Link]

  • Barbero, M., et al. (2007). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. The Journal of Organic Chemistry, 72(22), 8424-8434. [Link]

  • Wang, Y., et al. (2025). Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists. Industrial Chemistry & Materials. [Link]

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  • Saraswat, S. K., et al. (2025). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances. [Link]

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Comparative

mass spectrometry fragmentation analysis of 3-bromophenyl sulfurofluoridate

Title : Mass Spectrometry Fragmentation Analysis of 3-Bromophenyl Sulfurofluoridate: A Comparative Guide for SuFEx Probes Introduction Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized covalent drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Mass Spectrometry Fragmentation Analysis of 3-Bromophenyl Sulfurofluoridate: A Comparative Guide for SuFEx Probes

Introduction Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized covalent drug discovery and chemoproteomics. At the forefront of this movement are aryl fluorosulfates (aryl sulfurofluoridates), which serve as latent electrophiles that selectively react with context-specific tyrosine and lysine residues [1]. As a Senior Application Scientist, I frequently encounter challenges in the analytical characterization of these warheads. Accurate mass spectrometry (MS) fragmentation analysis of probes like 3-bromophenyl sulfurofluoridate is critical not only for verifying probe integrity but also for mapping downstream protein-probe adducts [2].

This guide objectively compares the MS fragmentation dynamics of 3-bromophenyl sulfurofluoridate against common alternatives—such as sulfonyl fluorides and triflates—and provides a self-validating experimental protocol for robust analytical profiling.

Mechanistic Causality in MS Fragmentation Understanding the gas-phase dissociation of 3-bromophenyl sulfurofluoridate requires analyzing its structural topology. The molecule features a central sulfur(VI) center bonded to a fluorine, two oxygens, and a phenoxy group (C–O–SO₂F).

When subjected to Collision-Induced Dissociation (CID), the fragmentation pathways are dictated by bond dissociation energies and charge retention:

  • S–O Bond Cleavage : Yields a neutral loss of the fluorosulfuryl radical (SO₂F•, 83 Da).

  • C–O Bond Cleavage : Results in the neutral loss of the fluorosulfate radical (FSO₃•, 99 Da), leaving a bromophenyl cation.

  • Bromine Isotopic Signature : The presence of the bromine atom provides a diagnostic 1:1 isotopic doublet (⁷⁹Br and ⁸¹Br) separated by 2.0 Da. This is a critical internal validation tool; any fragment ion retaining the aromatic ring must exhibit this doublet. If the doublet is lost, the fragmentation pathway involved dehalogenation [3].

Compared to 3-bromophenyl sulfonyl fluoride (which lacks the bridging oxygen), the fluorosulfate exhibits higher gas-phase stability but undergoes more complex fragmentation due to the additional C–O cleavage axis.

Mandatory Visualization: MS/MS Fragmentation Workflow The following diagram illustrates the logical workflow and primary fragmentation pathways for 3-bromophenyl sulfurofluoridate.

MS_Workflow Sample 3-Bromophenyl Sulfurofluoridate Ionization APCI / ESI Ionization (Precursor Generation) Sample->Ionization Isotope Isotopic Signature 79Br / 81Br (1:1 Ratio) Ionization->Isotope CID Collision-Induced Dissociation (CID) Isotope->CID Path1 S-O Cleavage Neutral Loss: SO2F• (83 Da) CID->Path1 Path2 C-O Cleavage Neutral Loss: FSO3• (99 Da) CID->Path2 Path3 Dehalogenation Neutral Loss: Br• (79/81 Da) CID->Path3

Caption: Logical workflow of 3-bromophenyl sulfurofluoridate ionization and primary CID fragmentation pathways.

Comparative Performance Data To objectively evaluate 3-bromophenyl sulfurofluoridate, we must benchmark it against alternative covalent warheads. The table below summarizes the physicochemical and mass spectrometric properties of three analogous probes.

Feature3-Bromophenyl Sulfurofluoridate3-Bromophenyl Sulfonyl Fluoride3-Bromophenyl Triflate
Structure Motif Ar–O–SO₂FAr–SO₂FAr–O–SO₂CF₃
Exact Mass (⁷⁹Br) 253.89 Da237.89 Da303.89 Da
Primary CID Neutral Loss -83 Da (SO₂F•), -99 Da (FSO₃•)-83 Da (SO₂F•)-64 Da (SO₂), -149 Da (CF₃SO₃•)
Aqueous Stability (pH 7.4) High (>24 h)Low (<2 h, rapid hydrolysis)Moderate
Target Chemoselectivity Tyr, Lys (Context-dependent)Ser, Tyr, Lys, Cys (Broad)Non-selective (Alkylating/Arylating)
Optimal Ionization APCI (+/-) or GC-EIAPCI (+/-) or GC-EIESI (-) or APCI

Data synthesis based on established SuFEx reactivity and gas-phase dissociation principles [2, 4].

Experimental Protocol: LC-MS/MS Workflow for Aryl Fluorosulfate Profiling A major pitfall in analyzing small, neutral halogenated aryl compounds is poor ionization efficiency in standard Electrospray Ionization (ESI). To ensure a self-validating and robust system, this protocol utilizes Atmospheric Pressure Chemical Ionization (APCI), which relies on gas-phase ion-molecule reactions rather than solution-phase basicity.

Phase 1: Sample Preparation

  • Stock Solution : Dissolve 3-bromophenyl sulfurofluoridate in LC-MS grade acetonitrile to a concentration of 1 mg/mL. Causality: Acetonitrile prevents the solvolysis that can occur in protic solvents like methanol over extended periods, ensuring the structural integrity of the S(VI)-F bond.

  • Working Dilution : Dilute to 1 µg/mL in 50:50 Acetonitrile:Water. Do not add formic acid or ammonia, as APCI of these neutral species often proceeds via charge transfer or protonation from solvent clusters rather than direct acid-base chemistry.

Phase 2: LC-APCI-MS/MS Acquisition

  • Chromatography : Use a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm). Mobile Phase A: Water; Mobile Phase B: Acetonitrile. Run a rapid gradient from 5% B to 95% B over 3 minutes.

  • Source Parameters (APCI+) :

    • Corona discharge current: 3.0 µA

    • Vaporizer temperature: 350 °C

    • Capillary temperature: 250 °C

  • MS1 Validation Scan : Acquire full scan MS (m/z 100–500). Self-Validation Check: Locate the precursor ions at m/z ~253.9 and 255.9. Ensure the peak intensity ratio is approximately 1:1. If this isotopic signature is absent, the compound has degraded or an incorrect background peak is being targeted.

  • MS/MS (CID) Parameters : Isolate the ⁷⁹Br precursor (m/z 253.9) with a 1.0 Da window. Apply Normalized Collision Energy (NCE) ramping from 15% to 35%. Causality: Ramping NCE ensures the capture of both low-energy cleavage events (S–O cleavage) and high-energy events (C–O cleavage and dehalogenation) in a single composite spectrum [4].

Phase 3: Data Interpretation

  • Extract the MS/MS spectrum for m/z 253.9.

  • Identify the peak at m/z 170.9 (Loss of SO₂F•, -83 Da) and m/z 154.9 (Loss of FSO₃•, -99 Da).

  • Confirm the presence of the corresponding fragments in the MS/MS spectrum of the ⁸¹Br precursor (m/z 255.9) shifted by +2 Da (i.e., m/z 172.9 and 156.9). This intrinsically validates the structural assignment of the fragments.

Conclusion The mass spectrometry fragmentation analysis of 3-bromophenyl sulfurofluoridate reveals distinct pathways governed by its unique C–O–SO₂F architecture. Compared to sulfonyl fluorides, fluorosulfates offer superior aqueous stability and chemoselectivity, making them ideal for modern chemoproteomics. By leveraging the bromine isotopic signature and optimizing ionization via APCI, researchers can establish a highly trustworthy, self-validating analytical workflow for these critical SuFEx warheads.

References

  • Chen, W., et al. "Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue." Journal of the American Chemical Society. URL:[Link]

  • Zhao, Q., et al. "“Inverse Drug Discovery” Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates." Journal of the American Chemical Society. URL:[Link]

  • Li, J., et al. "Nickel-Catalyzed Reductive Amidation of Aryl Fluorosulfates with Isocyanates: Synthesis of Amides via C–O Bond Cleavage." The Journal of Organic Chemistry. URL:[Link]

  • Bateman, L. A., et al. "Leveraging Gas-Phase Fragmentation Pathways for Improved Identification and Selective Detection of Targets Modified by Covalent Probes." Analytical Chemistry. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-bromophenyl sulfurofluoridate

Comprehensive Safety & Handling Guide: 3-Bromophenyl Sulfurofluoridate This guide provides essential safety protocols and operational directives for the handling of 3-bromophenyl sulfurofluoridate. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 3-Bromophenyl Sulfurofluoridate

This guide provides essential safety protocols and operational directives for the handling of 3-bromophenyl sulfurofluoridate. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven experience to ensure your safety and experimental integrity. The protocols herein are designed to be self-validating systems, grounding every recommendation in established causality and authoritative standards.

Immediate Safety & Hazard Assessment

3-Bromophenyl sulfurofluoridate is a sulfonyl halide derivative. While specific toxicological data for this exact compound is limited, the known reactivity of the sulfonyl fluoride moiety and data from closely related analogs, such as 3-bromophenyl trifluoromethanesulfonate and other sulfonyl halides, dictate a cautious approach.[1][2][3] The primary hazards are associated with its corrosive nature upon hydrolysis and its potential as an irritant.[4][5]

The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[1][5] In the event of thermal decomposition, it may release highly toxic and corrosive gases, including carbon oxides, hydrogen bromide, hydrogen fluoride, and sulfur oxides.[1]

Table 1: Hazard Profile Summary (Based on Analog Data)

Hazard Classification GHS Statement Precautionary Statement
Skin Irritation H315: Causes skin irritation P280: Wear protective gloves/protective clothing.[1]
Eye Irritation H319: Causes serious eye irritation P280: Wear eye protection/face protection.[1]
Respiratory Irritation H335: May cause respiratory irritation P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

| Reactivity | Reacts with water and nucleophiles | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] |

Pre-Operational Checklist: A Foundation for Safety

Before handling 3-bromophenyl sulfurofluoridate, a systematic check of your workspace and equipment is mandatory. This checklist ensures that all control measures are in place, minimizing risk before the first transfer of material.

Pre_Operational_Checklist A Review Safety Data Sheet (SDS) for this compound and all reactants. B Verify Chemical Fume Hood Certification and Airflow. A->B C Select and Inspect All Required PPE (Gloves, Goggles, Face Shield, Lab Coat). B->C D Locate Emergency Equipment (Safety Shower, Eyewash, Spill Kit). C->D E Prepare Designated Waste Containers (Halogenated Organic Waste). D->E F Proceed with Chemical Handling E->F

Caption: Pre-operational safety checklist before handling the reagent.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against exposure. The following protocol is based on a risk assessment for corrosive and irritating chemicals, considering all potential routes of exposure.[4][6]

Eye and Face Protection
  • Minimum Requirement: Tight-fitting chemical splash goggles are mandatory at all times.[7][8] Standard safety glasses do not provide adequate protection from splashes and are insufficient.

  • Required for Transfers & Splash Risk: When transferring the reagent, handling quantities greater than a few milliliters, or performing any operation with a risk of splashing, a face shield must be worn in addition to chemical splash goggles.[9][10] The fume hood sash provides a barrier, but it does not protect against events that occur outside the hood or turbulent splashes within it.

Hand Protection

The choice of glove material is critical, as no single material protects against all chemicals. For 3-bromophenyl sulfurofluoridate, a layered approach is recommended.

  • Incidental Contact (Splash Protection): For tasks with a low probability of direct contact, heavy-duty Nitrile gloves are the preferred choice.[11][12] They offer good resistance to a broad range of chemicals and are easily visible if punctured.[11]

    • Causality: Nitrile provides a robust barrier against many organic compounds and corrosive materials for short-term contact.[12] Always check gloves for rips or punctures before use.[11]

  • Extended Contact (Immersion Risk): For tasks involving potential immersion or handling of highly contaminated equipment, use Butyl rubber gloves.[13]

    • Causality: Butyl rubber offers superior resistance to corrosive acids and many organic compounds, making it suitable for prolonged exposure scenarios.[13] However, it provides less dexterity.

  • Protocol Standard: Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation ratings against your specific chemicals or solvents.[14] Remove and replace gloves immediately if they become contaminated. Never reuse disposable gloves.[11]

Body Protection
  • Standard Use: A flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down.

  • High-Risk Operations: For larger-scale operations (>50 mL) or situations with a significant splash hazard, supplement your lab coat with a Chemical-Resistant Apron made of PVC or neoprene.[8][9] This provides an additional layer of protection against corrosive chemical splashes.

Respiratory Protection

All work with 3-bromophenyl sulfurofluoridate must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • When is a Respirator Required? Respiratory protection is necessary if engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or during a large spill clean-up.[4][15]

  • Respirator Type: A NIOSH-approved air-purifying respirator with a combination cartridge for organic vapors and acid gases is required in these situations.[16][17]

    • Causality: This combination cartridge is necessary to capture both the organic structure of the molecule and the acidic gases (like HF or HBr) that could be generated upon decomposition or reaction with moisture.

  • Fit Testing: OSHA regulations mandate that all users of tight-fitting respirators undergo a medical evaluation and an annual fit test to ensure a proper seal.[16][17]

Decontamination & Disposal Protocol

Proper decontamination and waste management are critical to prevent unintended exposure and environmental contamination. All materials that come into contact with 3-bromophenyl sulfurofluoridate must be treated as hazardous waste.

Step-by-Step Decontamination:

  • Quench Reactive Waste: Before cleaning glassware, any residual reagent should be quenched cautiously by slowly adding it to a stirred solution of a suitable nucleophile (e.g., a dilute solution of sodium bicarbonate or an alcohol), preferably in a separate flask within the fume hood.

  • Glassware Cleaning: After quenching, wash glassware thoroughly with an appropriate organic solvent (e.g., acetone), followed by soap and water.

  • Surface Decontamination: Wipe down all surfaces within the fume hood where the chemical was handled using a cloth dampened with a detergent solution, followed by a water rinse.[18]

Decontamination_Disposal_Workflow A Experiment Complete B Quench Residual Reagent (in fume hood) A->B C Segregate Waste Streams B->C G Decontaminate Surfaces & Glassware B->G D Contaminated Solid Waste (Gloves, paper towels, etc.) C->D E Contaminated Liquid Waste (Quenched reagent, solvent rinses) C->E F Dispose in Labeled Halogenated Waste Container D->F E->F

Caption: Workflow for safe decontamination and waste disposal.

Spill & Emergency Response

Immediate and correct action during a spill is vital to mitigate harm. The response procedure depends on the scale of the spill.[18][19]

Spill_Response_Flowchart Start Spill Occurs Assess Assess Hazard Is it a minor spill? (<100 mL, contained in hood) Start->Assess Minor_PPE Don Appropriate PPE (Double gloves, goggles, face shield, respirator if needed) Assess->Minor_PPE Yes Major_Evacuate Evacuate Immediate Area Alert personnel nearby Assess->Major_Evacuate No Minor_Contain Contain Spill with Chemical-Resistant Sorbent Minor_PPE->Minor_Contain Minor_Clean Collect Absorbed Material into Waste Container Minor_Contain->Minor_Clean Minor_Decon Decontaminate Area Minor_Clean->Minor_Decon Minor_End Dispose of as Hazardous Waste Minor_Decon->Minor_End Major_Notify Call Emergency Response (911 or internal line) Major_Evacuate->Major_Notify Major_Isolate Isolate the Area Close doors, restrict access Major_Notify->Major_Isolate Major_End Await Professional HazMat Team Major_Isolate->Major_End

Caption: Emergency response flowchart for chemical spills.

First Aid:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move person to fresh air.[1] If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Google Cloud.
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PpeSafety.
  • Safety Precautions for Corrosive Substances. (2022, August 25). Google Cloud.
  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • 10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe.
  • Emergency Spill Response Guidelines. New Pig.
  • Safety Data Sheet for 3-Bromophenyl trifluoromethanesulfonate. AK Scientific, Inc.
  • Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration.
  • Safety Data Sheet for 3-Bromophenylsulfur pentafluoride. Synquest Labs.
  • SAFETY DATA SHEET for 3-Nitrophenylsulfur pentafluoride. Fisher Scientific.
  • Glove Selection Guide. University of California, Berkeley - Office of Environment, Health & Safety.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Chemical Resistance Guide for Gloves – Quick Tips. BHHC Safety Center.
  • When Should You Wear Chemical-Resistant Gloves - Essential Safety Tips. (2025, December 16). International Safety.
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  • OSHA Respiratory Protection Standards for hazmat workers. (2022, October 31). Hazmat School.
  • SAFETY DATA SHEET. Amadis Chemical.
  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. (2024, July 16). ACS Sustainable Chemistry & Engineering.
  • (PDF) Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate.
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